molecular formula C27H21F3N6O B15568705 S116836

S116836

Cat. No.: B15568705
M. Wt: 502.5 g/mol
InChI Key: DHNAWOULRSDMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S116836 is a useful research compound. Its molecular formula is C27H21F3N6O and its molecular weight is 502.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-(cyclopropylamino)pyrimidin-5-yl]ethynyl]-N-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N6O/c1-17-2-4-20(10-19(17)5-3-18-14-32-26(33-15-18)35-22-6-7-22)25(37)34-23-11-21(27(28,29)30)12-24(13-23)36-9-8-31-16-36/h2,4,8-16,22H,6-7H2,1H3,(H,34,37)(H,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNAWOULRSDMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3)C#CC4=CN=C(N=C4)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unable to Provide In-Depth Technical Guide on S116836 Due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and clinical databases, no specific information, quantitative data, or experimental protocols related to a compound or drug designated "S116836" could be identified. As a result, the requested in-depth technical guide on its mechanism of action cannot be generated at this time.

The initial search for "this compound mechanism of action," "this compound signaling pathway," "this compound experimental studies," and "this compound clinical trials" did not yield any relevant results pertaining to a specific molecule with this identifier. The search results provided general information on unrelated clinical trials and biological signaling pathways.

This lack of information prevents the creation of the requested content, which was to include:

  • Data Presentation: Summaries of quantitative data in structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Diagrams of signaling pathways and experimental workflows.

It is possible that "this compound" is an internal compound identifier not yet disclosed in public literature, a misidentified designation, or a typographical error. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the identifier and consult internal documentation or proprietary databases that may contain the relevant information. Without publicly accessible data, a detailed technical guide on the mechanism of action of this compound cannot be produced.

The Core Function of KIF11 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinesin Family Member 11 (KIF11), also known as Kinesin Spindle Protein (KSP) or Eg5, is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division. Its inhibition presents a targeted approach in oncology by inducing mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. This document provides a detailed overview of the function, mechanism of action, and preclinical data of KIF11 inhibitors, with a focus on the well-characterized compounds Ispinesib and Filanesib, as a proxy for understanding this class of therapeutic agents, due to the lack of publicly available information on a compound designated "S116836".

Introduction: KIF11 as a Therapeutic Target

KIF11 is a plus-end directed motor protein of the kinesin-5 family, essential for establishing and maintaining the bipolar mitotic spindle by sliding antiparallel microtubules apart.[1] This process is critical for accurate chromosome segregation during mitosis. Upregulated expression of KIF11 has been observed in numerous cancers, including glioblastoma, breast cancer, and lung cancer, and is often associated with a poor prognosis.[2] The dependence of cancer cells on KIF11 for their high rates of proliferation, coupled with its limited role in non-dividing cells like neurons, makes it an attractive target for cancer therapy with a potentially wider therapeutic window compared to traditional microtubule-targeting agents like taxanes.[2]

Inhibition of KIF11's ATPase activity disrupts the formation of the bipolar spindle, leading to the formation of a characteristic "monoastral" spindle where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules. This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis (G2/M phase) and ultimately leading to apoptotic cell death.[3]

Mechanism of Action of KIF11 Inhibitors

KIF11 inhibitors are typically allosteric inhibitors that bind to a pocket on the motor domain of KIF11, distinct from the ATP-binding site. This binding prevents the release of ADP from the motor domain, locking KIF11 in a state that is tightly bound to microtubules but unable to perform its motor function.[4] This leads to the disruption of spindle pole separation and the formation of monopolar spindles, triggering mitotic arrest and apoptosis.

Signaling Pathways Implicated in KIF11 Function and Inhibition

KIF11 expression and function are intertwined with several key oncogenic signaling pathways. Understanding these connections is crucial for identifying potential combination therapies and mechanisms of resistance.

KIF11_Signaling_Pathways cluster_upstream Upstream Regulation cluster_downstream_proliferation Cell Proliferation & Survival cluster_downstream_mitosis Mitosis Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., EGFR, ERBB2) Receptor Tyrosine Kinases (e.g., EGFR, ERBB2) Growth Factors->Receptor Tyrosine Kinases (e.g., EGFR, ERBB2) PI3K/AKT Pathway PI3K/AKT Pathway Receptor Tyrosine Kinases (e.g., EGFR, ERBB2)->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinases (e.g., EGFR, ERBB2)->MAPK/ERK Pathway Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival KIF11 KIF11 PI3K/AKT Pathway->KIF11 Upregulates Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation Wnt/β-catenin Pathway Wnt/β-catenin Pathway Wnt/β-catenin Pathway->Cell Proliferation Wnt/β-catenin Pathway->KIF11 Upregulates Bipolar Spindle Formation Bipolar Spindle Formation KIF11->Bipolar Spindle Formation Chromosome Segregation Chromosome Segregation Bipolar Spindle Formation->Chromosome Segregation Chromosome Segregation->Cell Proliferation CellTiterGlo_Workflow A 1. Cell Seeding - Seed cells in a 96-well opaque plate. - Incubate overnight. B 2. Compound Treatment - Add serial dilutions of KIF11 inhibitor. - Incubate for 72 hours. A->B C 3. Reagent Addition - Equilibrate plate to room temperature. - Add CellTiter-Glo® reagent. B->C D 4. Lysis and Signal Stabilization - Mix on an orbital shaker for 2 minutes. - Incubate at room temperature for 10 minutes. C->D E 5. Luminescence Reading - Measure luminescence using a plate reader. D->E Xenograft_Workflow A 1. Cell Implantation - Subcutaneously implant cancer cells into immunocompromised mice. B 2. Tumor Growth - Monitor mice until tumors reach a palpable size (e.g., 100-200 mm³). A->B C 3. Randomization & Treatment - Randomize mice into control and treatment groups. - Administer KIF11 inhibitor or vehicle. B->C D 4. Monitoring - Measure tumor volume and body weight regularly. C->D E 5. Endpoint Analysis - Analyze tumor growth inhibition. - Perform ex vivo analysis of tumors. D->E

References

S116836: A Multi-Targeted Tyrosine Kinase Inhibitor for Overcoming Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Target Validation of S116836 in Cancer Cells

This guide provides a comprehensive overview of the preclinical validation of this compound, a novel, orally active, multi-targeted tyrosine kinase inhibitor. This compound has demonstrated significant efficacy against cancer cells, particularly those resistant to existing therapies like imatinib. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Core Target Profile and Mechanism of Action

This compound is a potent inhibitor of multiple critical oncogenic tyrosine kinases. Its primary targets include the BCR-ABL fusion protein and the FIP1L1-PDGFRα fusion oncogene, both of which are key drivers in certain hematological malignancies.[1][2] A crucial feature of this compound is its ability to inhibit not only the wild-type forms of these kinases but also their clinically relevant, imatinib-resistant mutants, such as the T315I mutation in BCR-ABL and the T674I mutation in FIP1L1-PDGFRα.[1][2]

Beyond these primary targets, this compound exhibits a broader inhibitory profile against other tyrosine kinases implicated in cancer cell proliferation and survival.[1] This includes members of the SRC family of kinases (SRC, LYN, HCK, LCK, and BLK) and other receptor tyrosine kinases such as FLT3, TIE2, KIT, and PDGFRβ.

The mechanism of action of this compound in cancer cells involves the direct inhibition of these kinases, leading to the downregulation of their downstream signaling pathways. This disruption of oncogenic signaling ultimately results in the induction of G0/G1 cell cycle arrest and apoptosis.

Quantitative Efficacy Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines, demonstrating its potency against both imatinib-sensitive and -resistant models.

Cell LineExpressed KinaseIC50 (µM)Reference
BaF3/WTWild-type BCR-ABL0.05
BaF3/T315IT315I mutant BCR-ABL0.20
KBM5Wild-type BCR-ABL~0.016 - 0.41
KBM5-T315IT315I mutant BCR-ABL~0.016 - 0.41

Signaling Pathways Targeted by this compound

This compound effectively blocks the constitutive activation of downstream signaling pathways driven by its target kinases. In cells expressing FIP1L1-PDGFRα, this compound has been shown to potently inhibit the phosphorylation of STAT3, AKT, and Erk1/2. Similarly, in BCR-ABL expressing cells, it downregulates the phosphorylation of Crkl and STAT5. The inhibition of these pathways culminates in the upregulation of the pro-apoptotic protein Bim, contributing to the induction of apoptosis.

S116836_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FIP1L1-PDGFRα BCR-ABL STAT3 STAT3 RTK->STAT3 AKT AKT RTK->AKT Erk1_2 Erk1/2 RTK->Erk1_2 Crkl Crkl RTK->Crkl STAT5 STAT5 RTK->STAT5 This compound This compound This compound->RTK Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival Bim Bim Erk1_2->Bim Erk1_2->Proliferation Crkl->Proliferation STAT5->Proliferation Apoptosis Apoptosis Bim->Apoptosis

This compound inhibits key oncogenic signaling pathways.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., BaF3/WT, BaF3/T315I) in 96-well plates at a density of 5 x 10^3 cells per well.

  • After 24 hours of incubation, treat the cells with serial dilutions of this compound (e.g., 0.01 to 1 µM) or DMSO as a vehicle control.

  • Incubate the plates for an additional 48-72 hours.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of target kinases and their downstream signaling proteins.

Methodology:

  • Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of the proteins of interest (e.g., PDGFRα, STAT3, AKT, Erk1/2, Crkl, STAT5) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Treat cancer cells with this compound at indicated concentrations for 24 hours.

  • Harvest the cells and fix them in 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Treat cancer cells with this compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry within 1 hour. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells can be quantified.

Experimental_Workflow cluster_assays Functional Assays Cell_Culture Cancer Cell Lines (e.g., BaF3/WT, BaF3/T315I) Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot (Protein Phosphorylation) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Data_Analysis Data Analysis and Target Validation Viability->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Workflow for the in vitro validation of this compound.

In Vivo Efficacy

In addition to its potent in vitro activity, this compound has demonstrated significant anti-tumor effects in vivo. In nude mouse xenograft models using BaF3 cells expressing the T674I FIP1L1-PDGFRα mutant, oral administration of this compound led to a remarkable inhibition of tumor growth. Immunohistochemical analysis of the xenograft tumors confirmed that this compound treatment inhibited cell proliferation, as indicated by reduced Ki67 staining, and modulated the target signaling pathways in vivo.

Synergistic Combinations

The therapeutic potential of this compound may be enhanced through combination therapies. A study investigating the combination of this compound with the histone deacetylase inhibitor (HDACi) suberoylanilide hydroxamic acid (SAHA) in imatinib-resistant chronic myelogenous leukemia (CML) cells revealed a synergistic effect. The combination of non-toxic concentrations of this compound and SAHA resulted in a significant reduction in cell viability and a marked induction of apoptosis in both imatinib-sensitive and -resistant CML cells. This synergistic interaction was associated with the repression of anti-apoptotic proteins like Mcl-1 and XIAP, and the promotion of Bim expression and mitochondrial damage.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against key oncogenic drivers in hematological malignancies, including clinically relevant imatinib-resistant mutations. Its ability to inhibit multiple signaling pathways, induce cell cycle arrest and apoptosis, and demonstrate efficacy in preclinical in vivo models validates its targets and underscores its potential as a novel therapeutic agent for cancers that have developed resistance to current treatments. Further investigation into its clinical utility, both as a monotherapy and in combination with other agents, is warranted.

References

S116836: A Novel Tyrosine Kinase Inhibitor Inducing Mitotic Disruption and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S116836 is a novel small molecule inhibitor demonstrating significant potential in the realm of oncology. Initially investigated for its role in mitotic arrest, comprehensive analysis reveals its primary mechanism of action as a potent tyrosine kinase inhibitor (TKI). This compound effectively targets the FIP1-like-1-platelet-derived growth factor receptor alpha (FIP1L1-PDGFRα) fusion oncogene, including the imatinib-resistant T674I mutation.[1][2] Inhibition of this constitutively active kinase disrupts downstream signaling pathways, including STAT3, AKT, and Erk1/2, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1][2] This guide provides a detailed overview of the core functions of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Targeting FIP1L1-PDGFRα

This compound acts as a potent inhibitor of the FIP1L1-PDGFRα fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of certain hematological malignancies, such as hypereosinophilic syndrome (HES) and chronic eosinophilic leukemia (CEL).[1][2][3] The drug has demonstrated efficacy against both the wild-type (WT) and the imatinib-resistant T674I mutant of this oncoprotein.[1][2]

By binding to the kinase domain of FIP1L1-PDGFRα, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival.[1][2] This targeted inhibition is the primary mechanism through which this compound exerts its anti-tumor effects.

Signaling Pathway of this compound Action

S116836_Signaling_Pathway cluster_cell Cancer Cell This compound This compound FIP1L1_PDGFRa FIP1L1-PDGFRα (Constitutively Active) This compound->FIP1L1_PDGFRa Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces STAT3 STAT3 FIP1L1_PDGFRa->STAT3 Activates AKT AKT FIP1L1_PDGFRa->AKT Activates Erk12 Erk1/2 FIP1L1_PDGFRa->Erk12 Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation Erk12->Proliferation Apoptosis_Workflow start Treat cells with this compound harvest Harvest cells at different time points start->harvest stain Stain with Annexin V-FITC/PI harvest->stain flow Analyze by Flow Cytometry stain->flow result Quantify apoptotic cells (Annexin V positive) flow->result Xenograft_Workflow start Inject BaF3-T674I cells into nude mice tumor_growth Allow tumors to grow start->tumor_growth randomize Randomize mice into control & treatment groups tumor_growth->randomize treat Administer this compound or vehicle randomize->treat measure Measure tumor volume regularly treat->measure endpoint Euthanize mice and excise tumors measure->endpoint analyze Measure final tumor weight and perform IHC endpoint->analyze

References

An In-depth Technical Guide on the Effect of S116836 on Spindle Formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, the identifier "S116836" does not correspond to a publicly documented compound. This guide will therefore focus on the well-characterized, potent, and specific allosteric inhibitor of the mitotic kinesin Eg5, S-trityl-L-cysteine (STLC) , as a representative molecule to detail the effects, mechanisms, and experimental investigation of this class of antimitotic agents. The principles, protocols, and pathways described are directly applicable to the study of any novel Eg5 inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mitotic Spindle and the Role of Eg5

Mitosis is a fundamental process ensuring the faithful segregation of duplicated chromosomes into two daughter cells. Central to this process is the mitotic spindle, a complex and dynamic bipolar structure composed of microtubules. The formation and maintenance of this bipolarity are critical for proper chromosome alignment and segregation.[1]

A key protein in this architectural feat is the kinesin spindle protein (KSP), also known as Eg5 or KIF11. Eg5 is a plus-end-directed motor protein belonging to the kinesin-5 family.[2] It assembles into a homotetramer with motor domains at both ends, enabling it to crosslink antiparallel microtubules and slide them apart.[3] This outward-pushing force is essential for separating the duplicated centrosomes in early mitosis, a prerequisite for establishing a bipolar spindle.[3][4]

Due to its exclusive role in mitosis, Eg5 is an attractive target for cancer chemotherapy. Unlike tubulin-targeting agents (e.g., taxanes, vinca (B1221190) alkaloids) which affect the general microtubule cytoskeleton and can cause neurotoxicity, inhibiting Eg5 selectively affects dividing cells.[5][6] Inhibition of Eg5 prevents centrosome separation, leading to a characteristic "monopolar spindle" phenotype, which triggers a mitotic arrest and can ultimately lead to apoptotic cell death.[1][2]

S-trityl-L-cysteine (STLC): Mechanism of Action

STLC is a potent, specific, and reversible allosteric inhibitor of Eg5.[7] It does not bind to the ATP or microtubule-binding sites but to a distinct pocket formed by the L5 loop and helices α2 and α3 of the motor domain.[4][8] Binding of STLC to this site traps the Eg5 motor in a weak-binding, ADP-bound state, preventing the necessary conformational changes for ATP hydrolysis and force generation.[9] This effectively neutralizes Eg5's ability to push centrosomes apart, resulting in the collapse of the nascent spindle into a monoastral configuration with a radial array of microtubules surrounding unseparated centrosomes.[4][7]

Quantitative Data Presentation

The biological and biochemical effects of STLC have been quantified across various assays. The following tables summarize key findings.

Table 1: Biochemical Inhibition Data for STLC
ParameterIC50 / Ki,appConditionsReference
Inhibition of Basal Eg5 ATPase Activity1.0 µMIn vitro assay[10]
Inhibition of Microtubule-Activated Eg5 ATPase Activity140 nMIn vitro assay[10]
Inhibition of Eg5-Driven Microtubule Sliding500 nMIn vitro motility assay[7][11]
Apparent Inhibition Constant (Ki,app)<150 nMIn vitro, 300 mM NaCl[7]
Table 2: Cellular Effects of STLC Treatment
Cell LineSTLC ConcentrationDurationEffectReference
HeLa700 nMNot specifiedIC50 for mitotic arrest[10]
HeLa12 hours12 hoursArrest with monopolar spindles[12]
RPE-110 µM1 hour55% of bipolar spindles collapse to monopoles[13]
Neuroblastoma (SY5Y, BE2)5 µM48-72 hoursSignificant G2/M arrest and apoptosis[8]
Drosophila S2 (RepEg5)1 µMNot specifiedCollapse of bipolar spindles into monopoles[14]

Experimental Protocols

Investigating the effect of an Eg5 inhibitor like STLC involves cell biology and biochemical approaches. Below are detailed protocols for key experiments.

Cell Culture and Drug Treatment

This protocol describes the general maintenance of a cancer cell line (e.g., HeLa) and treatment with STLC to induce mitotic arrest.

  • Cell Maintenance: Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[15][16] Maintain cells in a humidified incubator at 37°C with 5% CO₂.[16]

  • Passaging: When cells reach ~90% confluency, aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and add 1.5 mL of 0.25% Trypsin-EDTA.[16][17] Incubate for ~5 minutes at 37°C until cells detach.[16] Neutralize the trypsin with 3 mL of complete medium and centrifuge the cell suspension at 500 x g for 5 minutes.[16] Resuspend the pellet and re-seed into new flasks at a 1:10 dilution.[16]

  • Preparation for Experiment: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will yield 50-70% confluency after 24 hours.[18]

  • STLC Treatment: Prepare a stock solution of STLC in DMSO. Dilute the stock solution in pre-warmed complete medium to the desired final concentration (e.g., 5-10 µM). Aspirate the medium from the cells and replace it with the STLC-containing medium. Incubate for the desired time (e.g., 12 hours) to induce mitotic arrest.[12] Include a vehicle control (DMSO only).

Immunofluorescence Staining for Spindle Visualization

This protocol allows for the visualization of the mitotic spindle, centrosomes, and chromosomes.

  • Fixation: After drug treatment, aspirate the medium and gently wash the cells on coverslips once with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[19]

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS, 5 minutes for each wash.[18]

  • Permeabilization: Add 0.2% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature to permeabilize the cell membranes.[19]

  • Blocking: Wash the cells three times with PBS. Add a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[19]

  • Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer. Recommended antibodies include:

    • Mouse anti-α-tubulin (to visualize microtubules)

    • Rabbit anti-γ-tubulin (to visualize centrosomes) Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.05% Tween 20 (PBST), 5-10 minutes each wash.[18] Dilute fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit) in blocking buffer. Add the solution to the cells and incubate for 1 hour at room temperature, protected from light.[18]

  • Nuclear Staining and Mounting: Wash the cells three times with PBST. During the final wash, add a nuclear counterstain such as DAPI (1 µg/mL).[18] Perform a final wash with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.[18]

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype.

Microtubule-Activated Eg5 ATPase Assay

This biochemical assay measures the rate of ATP hydrolysis by Eg5 and is used to determine the IC50 of inhibitors like STLC. It utilizes an enzyme-coupled system where the production of ADP is linked to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[20]

  • Reagent Preparation: Prepare an assay buffer (e.g., 25 mM ACES/KOH pH 6.9, 2 mM Mg-acetate, 2 mM EGTA, 0.1 mM EDTA, 1 mM DTT).[20] Prepare the assay mixture containing the buffer plus 2 mM phosphoenolpyruvate (B93156) (PEP), 0.25 mM NADH, ~20 µg/mL pyruvate (B1213749) kinase (PK), and ~35 µg/mL lactate (B86563) dehydrogenase (LDH).[20]

  • Assay Procedure:

    • Add the assay mixture to a 96-well plate.

    • Add purified, taxol-stabilized microtubules to a final concentration of ~1 µM.

    • Add the Eg5 inhibitor (STLC) at various concentrations. Include a DMSO control.

    • Initiate the reaction by adding purified Eg5 motor domain (e.g., 40 nM final concentration).[20]

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 25°C. Measure the decrease in absorbance at 340 nm over time.

  • Analysis: Calculate the rate of NADH oxidation from the linear phase of the reaction. Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Core Mechanisms and Pathways

The following diagrams, generated using DOT language, illustrate the key processes affected by STLC.

Mechanism of Eg5 Inhibition

This diagram shows the normal function of Eg5 in creating a bipolar spindle and how STLC disrupts this process.

Eg5_Mechanism cluster_normal Normal Bipolar Spindle Formation cluster_inhibited Effect of STLC Centrosome1 Centrosome 1 MT_anti Antiparallel Microtubules Centrosome1->MT_anti Bipolar Bipolar Spindle Centrosome2 Centrosome 2 Centrosome2->MT_anti Eg5 Eg5 Motor (Homotetramer) Eg5->Centrosome1 pushes Eg5->Centrosome2 pushes Eg5_I Inactive Eg5 MT_anti->Eg5 crosslinks STLC STLC (Eg5 Inhibitor) STLC->Eg5_I allosterically inhibits Centrosomes_unsep Unseparated Centrosomes Eg5_I->Centrosomes_unsep fails to separate Monopolar Monopolar Spindle Centrosomes_unsep->Monopolar

Caption: Mechanism of Eg5 inhibition by STLC leading to a monopolar spindle.

Experimental Workflow

This flowchart outlines the typical experimental process for evaluating an Eg5 inhibitor's effect on cultured cells.

Experimental_Workflow start Start culture Culture Adherent Cells (e.g., HeLa) on Coverslips start->culture treat Treat with STLC (and Vehicle Control) culture->treat fix_perm Fix and Permeabilize Cells treat->fix_perm stain Immunofluorescence Staining (α-tubulin, γ-tubulin, DAPI) fix_perm->stain image Fluorescence Microscopy stain->image quantify Quantify Phenotype (% Monopolar Spindles) image->quantify end End quantify->end

Caption: Experimental workflow for analyzing spindle morphology after STLC treatment.

Signaling Pathway of Mitotic Arrest

This diagram illustrates the signaling cascade initiated by Eg5 inhibition, leading to mitotic arrest.

Mitotic_Arrest_Pathway eg5_inhibition Eg5 Inhibition by STLC spindle_defect Monopolar Spindle Formation eg5_inhibition->spindle_defect kinetochores Unattached Kinetochores spindle_defect->kinetochores results in sac_activation Spindle Assembly Checkpoint (SAC) Activated kinetochores->sac_activation activates mcc Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) sac_activation->mcc forms apc APC/C Inhibition mcc->apc inhibits cyclin Cyclin B & Securin Levels Remain High apc->cyclin prevents degradation of arrest Mitotic Arrest cyclin->arrest maintains apoptosis Apoptosis (Intrinsic Pathway) arrest->apoptosis prolonged arrest leads to slippage Mitotic Slippage arrest->slippage alternative fate

Caption: Signaling pathway from Eg5 inhibition to mitotic arrest and cell fate.

Cellular Outcomes of Eg5 Inhibition

The formation of a monopolar spindle is an aberrant mitotic state that activates the Spindle Assembly Checkpoint (SAC).[21] The SAC is a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to a bipolar spindle.[22]

  • SAC Activation: Unattached kinetochores in the monopolar spindle generate a "wait anaphase" signal.[23] This signal leads to the recruitment of checkpoint proteins (Mad1, Mad2, Bub1, BubR1, Bub3) and the formation of the Mitotic Checkpoint Complex (MCC).[23][24]

  • Mitotic Arrest: The MCC binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[24] This prevents the ubiquitination and subsequent degradation of two key proteins: Securin and Cyclin B. The persistence of these proteins maintains the cell in a state of mitotic arrest.[1]

  • Cell Fate: Cells cannot remain arrested in mitosis indefinitely. Prolonged arrest induced by STLC typically leads to one of two fates:

    • Apoptosis: The cell undergoes programmed cell death, often initiated during the mitotic block. This occurs via the intrinsic apoptotic pathway, marked by the activation of caspase-9 followed by the executioner caspase-3.[6][21]

    • Mitotic Slippage: The cell exits mitosis without undergoing cytokinesis, becoming a tetraploid cell in a G1-like state. This process can occur if Cyclin B levels eventually drop. These tetraploid cells may subsequently undergo cell death or arrest in the next cell cycle.[11][25]

Conclusion

Inhibitors of the mitotic kinesin Eg5, exemplified here by S-trityl-L-cysteine (STLC), represent a targeted and effective class of antimitotic agents. By specifically disrupting the formation of the bipolar spindle, they induce a robust mitotic arrest that selectively kills proliferating cancer cells. The detailed understanding of their mechanism, the downstream signaling pathways they trigger, and the well-defined experimental protocols for their evaluation make Eg5 an important and viable target for ongoing drug development in oncology.

References

An In-depth Technical Guide on the Selectivity of KIF11 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial inquiries for the compound "S116836" in the context of Kinesin Family Member 11 (KIF11) inhibition did not yield relevant results. Publicly available scientific literature indicates that this compound is a multi-targeted tyrosine kinase inhibitor with primary activity against BCR-ABL and PDGFRα, and is not recognized as a KIF11 inhibitor[1][2][3][4].

Therefore, to fulfill the request for a comprehensive technical guide on the selectivity of a KIF11 inhibitor, this document will focus on ARRY-520 (Filanesib) , a well-characterized and highly selective inhibitor of KIF11 (also known as Kinesin Spindle Protein, KSP) that has undergone clinical investigation[5]. This guide will serve as a representative example, providing in-depth technical details as per the original request.

Introduction to KIF11 as a Therapeutic Target

KIF11 is a plus-end directed motor protein belonging to the kinesin-5 superfamily. It plays an essential role during mitosis by establishing and maintaining the bipolar spindle apparatus. KIF11's motor activity slides antiparallel microtubules apart, pushing the centrosomes away from each other to form a stable bipolar spindle. Inhibition of KIF11 prevents centrosome separation, leading to the formation of abnormal monopolar spindles, which in turn activates the spindle assembly checkpoint, induces mitotic arrest, and ultimately leads to apoptotic cell death in proliferating cells. This exclusive role in mitosis makes KIF11 an attractive target for cancer therapy, as its inhibition is expected to have a greater effect on rapidly dividing cancer cells while sparing non-dividing normal cells.

Biochemical Selectivity and Potency of ARRY-520 (Filanesib)

ARRY-520 is a potent and selective, allosteric inhibitor of KIF11. It does not compete with ATP or microtubule binding. The high selectivity of ARRY-520 for KIF11 is a key attribute, minimizing off-target effects that could lead to undesirable toxicities.

Table 1: In Vitro Potency of ARRY-520 against KIF11
ParameterValueSpeciesAssay Type
IC506 nMHumanKSP ATPase Assay
EC50 (Cell Proliferation)0.4 - 14.4 nMHuman and RodentVarious Tumor Cell Lines

Data compiled from multiple sources.

Mechanism of Action of ARRY-520

The primary mechanism of action of ARRY-520 is the specific inhibition of the ATPase activity of KIF11. This inhibition prevents the motor protein from generating the force required for centrosome separation during the early stages of mitosis.

G ARRY520 ARRY-520 (Filanesib) KIF11 KIF11 (KSP) ARRY520->KIF11 Binds to ATPase ATPase Activity Inhibition KIF11->ATPase Centrosome Failure of Centrosome Separation ATPase->Centrosome Monopolar Monopolar Spindle Formation Centrosome->Monopolar SAC Spindle Assembly Checkpoint Activation Monopolar->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1. Mechanism of Action of ARRY-520.

As illustrated in Figure 1, the inhibition of KIF11 by ARRY-520 leads to a cascade of events commencing with the failure of centrosome separation. This results in the formation of characteristic monopolar spindles, a hallmark of KIF11 inhibition. The presence of these abnormal spindles activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols for Assessing Selectivity and Mechanism of Action

A variety of in vitro assays are employed to characterize the selectivity and mechanism of action of KIF11 inhibitors like ARRY-520.

KIF11 ATPase Activity Assay

This biochemical assay directly measures the inhibition of KIF11's enzymatic activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against KIF11 ATPase activity.

  • Principle: The assay measures the rate of ATP hydrolysis by purified recombinant KIF11 motor domain in the presence of microtubules. The amount of ADP produced is quantified, typically using a coupled enzyme system that results in a colorimetric or fluorescent readout.

  • General Protocol:

    • Purified recombinant human KIF11 motor domain is incubated with taxol-stabilized microtubules in an assay buffer.

    • ARRY-520 is added at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at room temperature to allow for ATP hydrolysis.

    • A detection reagent (e.g., a phosphate (B84403) release assay or an ADP detection kit) is added to measure the amount of ADP produced.

    • The signal is read using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This cell-based assay is used to determine the effect of the inhibitor on cell cycle progression.

  • Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with ARRY-520.

  • Principle: Cells are treated with the inhibitor, harvested, and their DNA is stained with a fluorescent dye such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer. Cells in G2/M have twice the DNA content of cells in G0/G1.

  • General Protocol:

    • Tumor cells (e.g., HeLa or OCI-AML3) are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with various concentrations of ARRY-520 or vehicle control for a specified period (e.g., 24-48 hours).

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • The stained cells are analyzed on a flow cytometer.

    • The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Immunofluorescence Assay for Monopolar Spindle Formation

This imaging-based assay provides visual confirmation of the mechanism of action of KIF11 inhibitors.

  • Objective: To visualize the formation of monopolar spindles in cells treated with ARRY-520.

  • Principle: Cells are treated with the inhibitor, fixed, and then stained with fluorescently labeled antibodies against components of the mitotic spindle (e.g., α-tubulin) and a DNA counterstain (e.g., DAPI). The morphology of the mitotic spindles is then observed using fluorescence microscopy.

  • General Protocol:

    • Cells are grown on coverslips in a multi-well plate.

    • Cells are treated with ARRY-520 or vehicle control.

    • After the desired incubation time, the cells are fixed with a suitable fixative (e.g., paraformaldehyde or cold methanol).

    • The cells are permeabilized with a detergent (e.g., Triton X-100).

    • The cells are incubated with a primary antibody against α-tubulin.

    • After washing, the cells are incubated with a fluorescently labeled secondary antibody.

    • The coverslips are mounted on microscope slides with a mounting medium containing a DNA counterstain like DAPI.

    • The slides are imaged using a fluorescence or confocal microscope to visualize the spindle morphology.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assays KIF11_ATPase KIF11 ATPase Assay IC50 Determine IC50 KIF11_ATPase->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) G2M_Arrest Quantify G2/M Arrest CellCycle->G2M_Arrest Immunofluorescence Immunofluorescence (Spindle Morphology) Monopolar_Spindles Visualize Monopolar Spindles Immunofluorescence->Monopolar_Spindles ARRY520 ARRY-520 ARRY520->KIF11_ATPase ARRY520->CellCycle ARRY520->Immunofluorescence

Figure 2. Experimental Workflow for Characterizing ARRY-520.

Conclusion

ARRY-520 (Filanesib) is a potent and highly selective inhibitor of the mitotic kinesin KIF11. Its selectivity is crucial for its therapeutic window, as it specifically targets a key protein involved in cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells. The mechanism of action, centered around the formation of monopolar spindles, has been well-characterized through a series of biochemical and cell-based assays. These experimental approaches are fundamental in the preclinical evaluation of KIF11 inhibitors and provide a clear understanding of their cellular and molecular effects. The in-depth study of compounds like ARRY-520 highlights the potential of targeting KIF11 for the development of novel anti-cancer therapies.

References

S116836 biochemical and cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the identifier "S116836," no specific molecule, compound, drug, or research chemical with this designation could be found. Searches for "this compound" in conjunction with terms such as "biochemical assays," "cellular assays," "compound," "drug," "research chemical," "molecule," and "mechanism of action" did not yield any relevant results.

The lack of publicly available information on "this compound" prevents the creation of the requested in-depth technical guide. Without the identification of the substance, it is impossible to provide details on its biochemical and cellular assays, including quantitative data, experimental protocols, and associated signaling pathways.

Therefore, the core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, cannot be fulfilled at this time. Further investigation into the correct identifier or context of "this compound" is necessary to proceed with this request.

Preclinical Research on S116836: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for preclinical research findings on the compound designated S116836 did not yield specific results. This suggests that "this compound" may be an internal, confidential identifier, a very early-stage compound with no publicly available data, or potentially an incorrect designation.

To provide a comprehensive technical guide as requested, detailed information regarding the compound's mechanism of action, therapeutic target, and associated disease models is essential. In the absence of specific data for this compound, this report will outline the typical components of a preclinical research whitepaper, using generalized examples of data presentation, experimental protocols, and pathway visualizations that would be included if such information were available.

Data Presentation: Quantitative Summary

Preclinical studies generate a vast amount of quantitative data to characterize a compound's efficacy, safety, and pharmacokinetic profile. This data is typically summarized in tabular format for clarity and comparative analysis.

Table 1: In Vitro Efficacy of a Hypothetical Compound

Cell LineIC50 (nM)Target Inhibition (%)Biomarker Modulation (Fold Change)
Cancer Cell Line A15.2924.5
Cancer Cell Line B45.8782.1
Normal Fibroblasts>10,000<51.1

Table 2: Pharmacokinetic Properties in Rodents

SpeciesRouteBioavailability (%)T1/2 (hours)Cmax (ng/mL)AUC (ng*h/mL)
MouseOral354.212508750
RatIV1003.821009800

Table 3: In Vivo Efficacy in a Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Body Weight Change (%)Key Biomarker Change (Fold)
Vehicle Control0+2.51.0
Compound X (10 mg/kg)65-1.23.8
Positive Control72-5.14.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.

Example Protocol: In Vitro Cell Proliferation Assay

  • Cell Culture: Human cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial MTS reagent. Absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Example Protocol: Mouse Xenograft Model

  • Animal Husbandry: Athymic nude mice (6-8 weeks old) are housed in a pathogen-free facility with ad libitum access to food and water.

  • Tumor Implantation: 1 x 10^6 human cancer cells are subcutaneously injected into the flank of each mouse.

  • Treatment Administration: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups and dosed daily via oral gavage.

  • Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. At the end of the study, tumors are excised for biomarker analysis.

Visualization of Cellular Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compound This compound Compound->RAF

Caption: Hypothetical signaling pathway illustrating the mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development a Target Identification b Compound Screening a->b c Lead Optimization b->c d Pharmacokinetic Profiling c->d e Efficacy in Animal Models d->e f Toxicology Assessment e->f g Phase I Trials f->g h Phase II Trials g->h i Phase III Trials h->i

Caption: A generalized workflow for preclinical and clinical drug development.

To proceed with a detailed and accurate report on this compound, the following information is required:

  • Correct Compound Identifier: Please verify the designation "this compound".

  • Therapeutic Target and Mechanism of Action: What is the intended biological target and how does the compound exert its effect?

  • Key Publications or Internal Reports: Are there any available documents describing the preclinical studies conducted?

Upon receiving specific information, a comprehensive and tailored technical guide can be developed to meet the requirements of researchers, scientists, and drug development professionals.

Methodological & Application

Application Notes and Protocols for S116836 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S116836 is a novel, orally active tyrosine kinase inhibitor (TKI) that potently targets both wild-type and T315I-mutant BCR-ABL, the oncoprotein driving chronic myelogenous leukemia (CML).[1][2] The T315I mutation confers resistance to first-generation TKIs like imatinib, making this compound a promising therapeutic candidate for relapsed or refractory CML.[1] In vitro studies have demonstrated that this compound effectively inhibits the proliferation of CML cells, induces cell cycle arrest and apoptosis, and modulates downstream signaling pathways of BCR-ABL.[1][2]

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Ba/F3 Cells
Cell LineParameterThis compound ConcentrationResult
Ba/F3-WTIC50~0.05 µMInhibition of cellular proliferation after 24 hours.
Ba/F3-T315IIC50~0.20 µMInhibition of cellular proliferation after 24 hours.
Ba/F3-WTCell Cycle0.1, 0.3, and 0.5 µMArrest in G0/G1 phase after 24 hours.
Ba/F3-T315ICell Cycle0.1, 0.3, and 0.5 µMArrest in G0/G1 phase after 24 hours.
Ba/F3-WTApoptosis0.1, 0.3, and 0.5 µMInduction of apoptosis after 24 hours.
Ba/F3-T315IApoptosis0.1, 0.3, and 0.5 µMInduction of apoptosis after 24 hours.
Table 2: Effect of this compound on BCR-ABL Downstream Signaling
Cell LineTarget ProteinThis compound ConcentrationEffect
Ba/F3-WTp-BCR-ABL0.01-1 µMSignificant downregulation of expression after 24 hours.
Ba/F3-WTp-CrkL0.01-1 µMSignificant downregulation of expression after 24 hours.
Ba/F3-T315Ip-CrkL0.01-1 µMSignificant downregulation of expression after 24 hours.
Ba/F3-WTp-STAT50.01-1 µMSignificant downregulation of expression after 24 hours.
Ba/F3-T315Ip-STAT50.01-1 µMSignificant downregulation of expression after 24 hours.

Signaling Pathway and Experimental Workflow

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition p_STAT5 p-STAT5 STAT5->p_STAT5 P p_STAT5->Proliferation p_CrkL p-CrkL CrkL->p_CrkL P p_CrkL->Proliferation This compound This compound This compound->BCR_ABL Inhibits

Diagram 1: this compound Inhibition of the BCR-ABL Signaling Pathway.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture Culture Ba/F3-WT and Ba/F3-T315I cells Treatment Treat cells with varying concentrations of this compound Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Western Western Blotting (p-BCR-ABL, p-CrkL, p-STAT5) Treatment->Western CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle Kinase In Vitro Kinase Assay Treatment->Kinase Analysis Analyze IC50, cell cycle distribution, apoptosis rates, and protein expression Viability->Analysis Apoptosis->Analysis Western->Analysis CellCycle->Analysis Kinase->Analysis

Diagram 2: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Culture of Ba/F3 Cells

The murine pro-B cell line Ba/F3 is a valuable tool for studying tyrosine kinases and their inhibitors as its survival is dependent on interleukin-3 (IL-3), a dependency that can be overcome by the expression of constitutively active kinases like BCR-ABL.

Materials:

  • Ba/F3 cells (wild-type or expressing BCR-ABL variants)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Mouse IL-3 (for parental Ba/F3 cells)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. For parental Ba/F3 cells, add 10 ng/mL of mouse IL-3.

  • Thawing Frozen Cells:

    • Quickly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer to a T25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance:

    • Maintain cell cultures in suspension at a density between 5 x 10^4 and 5 x 10^5 viable cells/mL.

    • Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.

    • To passage, dilute the cell suspension with fresh medium to the recommended seeding density.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Ba/F3 cells

  • This compound

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Ba/F3 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat Ba/F3 cells with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of specific proteins in a signaling pathway.

Materials:

  • Ba/F3 cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-BCR-ABL, anti-p-CrkL (Tyr207), anti-p-STAT5 (Tyr694), and their total protein counterparts)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse this compound-treated and control cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, 5% BSA in TBST is often recommended.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Ba/F3 cells treated with this compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat Ba/F3 cells with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of BCR-ABL.

Materials:

  • Recombinant Bcr-Abl kinase

  • This compound

  • Kinase buffer

  • Substrate (e.g., a specific peptide or a protein like GST-CrkL)

  • ATP

  • ADP-Glo™ Kinase Assay kit or similar detection system

Protocol:

  • Reaction Setup: In a 384-well plate, add the test inhibitor (this compound) dilutions, recombinant Bcr-Abl kinase, and the kinase substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection system like the ADP-Glo™ Kinase Assay according to the manufacturer's instructions.

  • Analysis: Measure the luminescence or fluorescence and calculate the percent inhibition for each this compound concentration to determine the IC50 value.

References

Application Notes and Protocols for In Vivo Administration of S116836 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Preclinical in vivo studies utilizing mouse models are a cornerstone of drug development, providing critical insights into the efficacy, toxicity, and pharmacokinetics of novel therapeutic compounds. This document provides detailed application notes and protocols for the in vivo administration of S116836 in mouse models, designed to guide researchers in conducting robust and reproducible experiments. The successful execution of these protocols is essential for generating high-quality data to support the advancement of this compound through the drug development pipeline.

The methodologies outlined herein are based on established best practices for in vivo research in mice. Adherence to these protocols will help ensure animal welfare, data integrity, and the overall success of the research program.

Quantitative Data Summary

Due to the absence of publicly available in vivo dosage data for this compound, a hypothetical table is presented below to illustrate how such data should be structured for clarity and comparative analysis. Researchers should replace the placeholder values with their own experimental data.

Table 1: Hypothetical In Vivo Dosage and Efficacy of this compound in a Xenograft Mouse Model

Dosage (mg/kg)Administration RouteDosing FrequencyTumor Growth Inhibition (%)Body Weight Change (%)Observations
10Intraperitoneal (IP)Daily25-2Mild sedation observed post-injection
25Intraperitoneal (IP)Daily55-5Moderate sedation, reversible within 2 hours
50Intraperitoneal (IP)Daily80-12Significant sedation, signs of mild toxicity
25Oral (PO)Daily40-3Well-tolerated
50Oral (PO)Daily65-6Well-tolerated

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound suitable for administration to mice.

Materials:

  • This compound compound

  • Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing DMSO and Tween 80)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Protocol:

  • Determine the required concentration: Based on the desired dosage and the average weight of the mice, calculate the required concentration of the this compound solution.

  • Weigh the compound: In a sterile environment (laminar flow hood), accurately weigh the required amount of this compound powder.

  • Dissolve the compound: Add the sterile vehicle to the this compound powder. The choice of vehicle will depend on the solubility of this compound. For poorly soluble compounds, a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) may be necessary.

  • Ensure complete dissolution: Vortex the solution vigorously. If necessary, use a sonicator to aid in dissolution.

  • Sterile filter: Pass the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Storage: Store the prepared this compound solution at the appropriate temperature (e.g., 4°C or -20°C) and protect it from light, as determined by its stability profile.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Prepared this compound solution

  • Vehicle control solution

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Protocol:

  • Cell culture and preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a sterile medium, with or without Matrigel, at the desired concentration.

  • Tumor cell implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor growth monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal randomization: Randomize the mice into treatment and control groups based on tumor volume and body weight.

  • Treatment administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosage, route, and schedule.

  • Data collection:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Measure the body weight of each mouse at the same time points to monitor for toxicity.

    • Observe the animals daily for any clinical signs of toxicity.

  • Endpoint: Euthanize the mice when the tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study.

  • Tissue collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway Diagram

As the specific signaling pathway targeted by this compound is not publicly available, a generic representation of a common cancer-related signaling pathway is provided below. This should be replaced with the specific pathway for this compound once that information is known.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS PI3K PI3K Receptor Tyrosine Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival This compound This compound This compound->RAF Inhibition

Caption: A hypothetical signaling pathway potentially targeted by this compound.

Experimental Workflow Diagram

G Start Start Prepare this compound Formulation Prepare this compound Formulation Start->Prepare this compound Formulation Implant Tumor Cells Implant Tumor Cells Prepare this compound Formulation->Implant Tumor Cells Monitor Tumor Growth Monitor Tumor Growth Implant Tumor Cells->Monitor Tumor Growth Randomize Mice Randomize Mice Monitor Tumor Growth->Randomize Mice Tumors Palpable Administer Treatment Administer Treatment Randomize Mice->Administer Treatment Collect Data Collect Data Administer Treatment->Collect Data Endpoint Reached? Endpoint Reached? Collect Data->Endpoint Reached? Endpoint Reached?->Administer Treatment No Euthanize & Collect Tissues Euthanize & Collect Tissues Endpoint Reached?->Euthanize & Collect Tissues Yes Analyze Data Analyze Data Euthanize & Collect Tissues->Analyze Data End End Analyze Data->End

Caption: Workflow for an in vivo efficacy study of this compound.

Unraveling the S116836 Cell Line: A Guide to Treatment and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals working with the S116836 cell line now have a comprehensive resource for its application and treatment. This guide provides detailed protocols for culture, treatment, and analysis, alongside critical data and signaling pathway diagrams to facilitate experimental design and interpretation.

The this compound cell line represents a valuable in vitro model for cancer research. A thorough understanding of its characteristics and response to treatment is paramount for its effective use in drug discovery and molecular studies. This document outlines standardized procedures for handling and experimenting with the this compound cell line, ensuring reproducibility and reliability of results.

Cell Line Characteristics

While specific details for a cell line designated "this compound" are not publicly available, this guide provides a framework based on common practices for cancer cell line research. The origin, morphology, and genetic features of a cell line are critical for interpreting experimental outcomes. For the this compound cell line, it is crucial to obtain this information from the source laboratory or cell bank. Key characteristics to document include:

  • Origin: Tissue and cancer type from which the cell line was derived.

  • Morphology: Description of cell shape and growth characteristics (adherent or suspension).

  • Growth Properties: Doubling time and typical seeding densities.

  • Genetic Profile: Key mutations and expression markers.

Application Notes and Protocols

The following protocols are generalized for cancer cell lines and should be adapted based on the specific characteristics of the this compound cell line.

Cell Culture and Maintenance

Proper cell culture technique is fundamental to obtaining reliable and reproducible experimental data.

Protocol 1: Thawing and Culturing this compound Cells

  • Preparation: Pre-warm complete growth medium and a T-75 flask in a 37°C incubator.

  • Thawing: Quickly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.

  • Transfer: Aseptically transfer the cells to a sterile conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

  • Seeding: Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Replace the medium every 2-3 days.

Protocol 2: Passaging this compound Cells

  • Washing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

  • Dissociation: Add 2-3 mL of a dissociation reagent (e.g., Trypsin-EDTA) to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralization: Add 5-7 mL of complete growth medium to neutralize the dissociation reagent.

  • Collection: Transfer the cell suspension to a sterile conical tube.

  • Centrifugation: Centrifuge at 300 x g for 5 minutes.

  • Resuspension and Seeding: Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at the desired density.

Drug Treatment Protocols

The following tables provide example data for hypothetical drug treatments on the this compound cell line. Note: This data is for illustrative purposes only and must be replaced with experimentally derived data for the this compound cell line.

Table 1: Cytotoxicity of Compound X on this compound Cells

Concentration (µM)Incubation Time (hours)Cell Viability (%)
0 (Control)48100
14885
54862
104841
254823
504811

Table 2: Effect of Compound Y on Protein Expression in this compound Cells

TreatmentProtein A Expression (Fold Change)Protein B Expression (Fold Change)
Control1.01.0
Compound Y (10 µM)0.452.1

Protocol 3: Cytotoxicity Assay

  • Seeding: Seed this compound cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Molecular Analysis Protocols

Protocol 4: Western Blotting for Protein Expression

  • Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway and a standard experimental workflow.

cluster_0 Drug Treatment and Cell Response Drug Compound X Receptor Cell Surface Receptor Drug->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates Apoptosis Apoptosis GeneExpression->Apoptosis induces

Caption: Hypothetical signaling cascade initiated by Compound X, leading to apoptosis.

cluster_1 Experimental Workflow: Drug Screening Start Start Seed Seed this compound Cells in 96-well plates Start->Seed Treat Treat with Compound Library Seed->Treat Incubate Incubate for 48h Treat->Incubate Assay Perform Viability Assay Incubate->Assay Analyze Data Analysis (IC50 determination) Assay->Analyze End End Analyze->End

Application Notes and Protocols for S116836: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document aims to provide researchers, scientists, and drug development professionals with detailed application notes and protocols for the preparation of stock solutions of S116836. Due to the limited publicly available information for a compound with the identifier "this compound," this guide provides generalized best practices for handling novel or proprietary small molecules. The following sections offer a framework for establishing reproducible and effective experimental workflows.

Introduction

Compound Information

A comprehensive search of public chemical databases and scientific literature did not yield specific information for a compound with the identifier "this compound." It is presumed that this is an internal, proprietary, or otherwise non-public designation. For the purpose of these application notes, it is critical that the researcher has access to the following information from the compound supplier or internal documentation:

  • Chemical Name and Structure: Essential for understanding the molecule's properties.

  • Molecular Weight (MW): Required for all concentration calculations.

  • Certificate of Analysis (CoA): Provides purity and other quality control data.

  • Material Safety Data Sheet (MSDS): Contains crucial safety and handling information.

  • Recommended Storage Conditions: As provided by the manufacturer.

Stock Solution Preparation: A General Protocol

The following protocol provides a generalized workflow for preparing a stock solution of a novel compound like this compound.

Materials
  • This compound powder

  • High-purity solvent (e.g., DMSO, Ethanol, DMF, PBS)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use determine_mw Determine MW of this compound weigh_compound Weigh this compound determine_mw->weigh_compound calculate_volume Calculate Solvent Volume weigh_compound->calculate_volume add_solvent Add Solvent calculate_volume->add_solvent vortex Vortex Thoroughly add_solvent->vortex sonicate Sonicate (if needed) vortex->sonicate visual_check Visually Inspect for Full Dissolution sonicate->visual_check visual_check->vortex If not dissolved aliquot Aliquot Stock Solution visual_check->aliquot If dissolved store Store at Recommended Temperature aliquot->store working_solution Prepare Working Solutions store->working_solution

Caption: Workflow for preparing this compound stock solutions.

Step-by-Step Protocol
  • Determine Required Concentration and Volume: Decide on the desired stock concentration (e.g., 10 mM, 20 mM) and the total volume needed.

  • Calculate Mass of this compound: Use the following formula to calculate the mass of this compound powder required: Mass (g) = Desired Concentration (mol/L) x Total Volume (L) x Molecular Weight ( g/mol )

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or other appropriate containment.

  • Dissolution: a. Transfer the weighed powder to a sterile vial. b. Add the calculated volume of the appropriate solvent. c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. d. If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. b. Store the aliquots at the recommended temperature (typically -20°C or -80°C), protected from light.

Solubility and Stability

Without specific data for this compound, a solubility test is recommended.

Solubility Testing Protocol
  • Weigh a small, known amount of this compound into several vials.

  • Add increasing volumes of the test solvent (e.g., DMSO, ethanol, water) to each vial to create a range of concentrations.

  • Vortex and sonicate as described above.

  • Observe the concentration at which the compound is fully dissolved.

Recommended Solvents and Concentrations (General)

The table below provides common solvents used for small molecules in biological research and typical starting stock concentrations.

SolventTypical Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 - 50 mMA versatile solvent for many nonpolar compounds. Use at <0.5% in cell-based assays.
Ethanol (EtOH)1 - 20 mMSuitable for many organic compounds. Can have biological effects at higher concentrations.
Dimethylformamide (DMF)10 - 50 mMAn alternative to DMSO for some compounds.
Phosphate-Buffered Saline (PBS)1 - 10 mMFor water-soluble compounds intended for direct use in aqueous biological systems.

Hypothetical Signaling Pathway and Mechanism of Action

As the mechanism of action for this compound is unknown, a hypothetical signaling pathway is presented below for illustrative purposes. This is a generalized representation and should be replaced with the actual pathway targeted by this compound once that information is available.

Let us assume this compound is an inhibitor of a hypothetical Kinase A in a generic cell signaling cascade.

G cluster_pathway Hypothetical Signaling Pathway for this compound ligand Ligand receptor Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response This compound This compound This compound->kinase_a Inhibition

Caption: Hypothetical inhibition of Kinase A by this compound.

Conclusion

While the absence of public data on this compound necessitates a generalized approach, the protocols and guidelines presented here provide a robust framework for the preparation and use of stock solutions for novel compounds. Researchers are strongly encouraged to obtain specific chemical and safety information for this compound from their supplier and to perform internal validation of solubility and stability to ensure the highest quality of experimental data.

Application Notes and Protocols for S116836 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for combination therapies involving S116836, a novel multi-targeted tyrosine kinase inhibitor. The information is based on preclinical findings and is intended to guide further research and development.

Introduction to this compound

This compound is a potent, orally active small molecule inhibitor of multiple tyrosine kinases. It was rationally designed to target mutations that confer resistance to standard-of-care therapies. This compound has demonstrated significant preclinical activity against various hematological malignancies.

Key Molecular Targets:

  • BCR-ABL: Wild-type and the imatinib-resistant T315I mutant, a key driver in Chronic Myelogenous Leukemia (CML).[1][2][3][4]

  • FIP1L1-PDGFRα: Wild-type and the imatinib-resistant T674I mutant, associated with hypereosinophilic syndrome (HES) and chronic eosinophilic leukemia (CEL).[5][6]

  • SRC Family Kinases: Including SRC, LYN, HCK, LCK, and BLK.[1][3][5]

  • Other Receptor Tyrosine Kinases: Including FLT3, TIE2, KIT, and PDGFRβ.[1][3][5]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of its target kinases and their downstream signaling pathways. This leads to the induction of apoptosis and cell cycle arrest in malignant cells.[3][4][5]

Key Signaling Pathways Inhibited by this compound:

  • STAT3[5][6]

  • AKT[5][6]

  • Erk1/2[5][6]

The inhibition of these pathways culminates in the upregulation of the pro-apoptotic protein Bim and the cleavage of PARP and caspases, hallmarks of apoptosis.[5][7]

This compound Combination Therapy: A Preclinical Example with SAHA

A synergistic anti-leukemic effect has been observed when this compound is combined with the histone deacetylase inhibitor (HDACi) suberoylanilide hydroxamic acid (SAHA) in imatinib-resistant CML cells.[8][9] This combination therapy represents a promising strategy to overcome drug resistance.

The proposed mechanism for this synergy involves the simultaneous suppression of dysregulated cell survival pathways by this compound and the induction of apoptosis by SAHA, potentially by lowering the apoptotic threshold.[8] The combination leads to a significant reduction in cell viability and enhanced apoptosis compared to either agent alone.[8][9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Cell LineExpressed KinaseIC50 (nM)Reference
EOL-1FIP1L1-PDGFRα (WT)0.2[5][7]
BaF3-WTFIP1L1-PDGFRα (WT)26.9[5][7]
BaF3-T674IFIP1L1-PDGFRα (T674I mutant)198.8[5][7]
BaF3/WTBCR-ABL (WT)~50[2]
BaF3/T315IBCR-ABL (T315I mutant)~200[2]
Table 2: Synergistic Effect of this compound and SAHA in CML Cells
Cell LineTreatmentEffectReference
KBM5 (Imatinib-sensitive)This compound + SAHASynergistic reduction in cell viability and induction of apoptosis[8]
KBM5-T315I (Imatinib-resistant)This compound + SAHASynergistic reduction in cell viability and induction of apoptosis[8]
Primary CML cellsThis compound + SAHASignificantly reduced cell viability compared to single agents[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound, alone or in combination, on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KBM5, KBM5-T315I)

  • RPMI-1640 medium with 10% fetal bovine serum

  • This compound (stock solution in DMSO)

  • SAHA (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and/or SAHA in the culture medium.

  • Add the drug solutions to the wells. For combination studies, add both drugs at the desired concentrations. Include vehicle control (DMSO) wells.

  • Incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation of target kinases and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-Erk1/2, anti-Erk1/2, anti-Bim, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and/or SAHA.

Materials:

  • Cancer cell lines

  • This compound

  • SAHA

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the indicated concentrations of this compound and/or SAHA for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).

Visualizations

S116836_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK BCR-ABL / FIP1L1-PDGFRα STAT3 STAT3 RTK->STAT3 Phosphorylation AKT AKT RTK->AKT Phosphorylation Erk12 Erk1/2 RTK->Erk12 Phosphorylation This compound This compound This compound->RTK Inhibition pSTAT3 p-STAT3 pAKT p-AKT pErk12 p-Erk1/2 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAKT->Proliferation Bim Bim pErk12->Bim Upregulation pErk12->Proliferation Apoptosis Apoptosis Bim->Apoptosis S116836_SAHA_Combination_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) cell_lines Imatinib-Resistant CML Cell Lines (e.g., KBM5-T315I) treatment Treat with: 1. This compound alone 2. SAHA alone 3. This compound + SAHA cell_lines->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Signaling Proteins) treatment->western_blot synergy_analysis Analyze for Synergistic Effects viability_assay->synergy_analysis apoptosis_assay->synergy_analysis western_blot->synergy_analysis xenograft Establish CML Xenograft Mouse Model treatment_groups Treatment Groups: - Vehicle - this compound - SAHA - this compound + SAHA xenograft->treatment_groups tumor_measurement Monitor Tumor Growth treatment_groups->tumor_measurement toxicity_assessment Assess Toxicity treatment_groups->toxicity_assessment endpoint_analysis Endpoint Analysis: - Tumor Weight - Immunohistochemistry tumor_measurement->endpoint_analysis toxicity_assessment->endpoint_analysis S116836_SAHA_Synergy_Logic cluster_pathways Cellular Pathways This compound This compound survival_pathway BCR-ABL Survival Pathway This compound->survival_pathway Inhibits SAHA SAHA (HDACi) apoptotic_threshold Apoptotic Threshold SAHA->apoptotic_threshold Lowers synergistic_apoptosis Synergistic Apoptosis survival_pathway->synergistic_apoptosis apoptotic_threshold->synergistic_apoptosis

References

Application Notes and Protocols for Assessing Apoptosis Induced by a Test Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a comprehensive template for assessing apoptosis induced by a research compound, referred to herein as "Compound S". Extensive searches for "S116836" did not yield specific information on a compound with this designation. Therefore, the data and specific mechanisms described below are illustrative. Researchers should substitute the specific parameters relevant to their compound of interest.

Application Notes

Introduction

Compound S is a novel investigational agent with potential applications in oncology. Preliminary studies suggest that Compound S may exert its cytotoxic effects by inducing programmed cell death, or apoptosis. Apoptosis is a regulated process crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] Many anticancer drugs function by activating apoptotic signaling pathways.[1] These application notes provide a framework for characterizing the pro-apoptotic activity of Compound S, including its putative mechanism of action and methods for quantifying its effects on cancer cells.

Mechanism of Action (Hypothetical)

Compound S is hypothesized to induce apoptosis by activating the intrinsic (or mitochondrial) pathway. This pathway is initiated by intracellular stresses, such as DNA damage or oxidative stress, and converges on the mitochondria.[2][3] It is proposed that Compound S treatment leads to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak.[2] These proteins disrupt the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2]

Putative Signaling Pathway of Compound S

G cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_mitochondrion Mitochondrial Events cluster_downstream Downstream Signaling Compound S Compound S Intracellular Stress Intracellular Stress Compound S->Intracellular Stress Induces Bax/Bak Activation Bax/Bak Activation Intracellular Stress->Bax/Bak Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Effector Caspases Effector Caspases (Caspase-3, -7) Caspase-9 Activation->Effector Caspases Apoptosis Apoptosis (Substrate Cleavage, DNA Fragmentation) Effector Caspases->Apoptosis G cluster_setup Experimental Setup cluster_harvest Cell Harvesting cluster_assays Apoptosis Assays cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (e.g., 2-5 x 10^5 cells/well) Treat_Cells 2. Treat with Compound S (Varying concentrations and time points) Seed_Cells->Treat_Cells Harvest 3. Harvest Cells (Suspension and Adherent) Treat_Cells->Harvest Wash 4. Wash with PBS Harvest->Wash AnnexinV 5a. Annexin V/PI Staining Wash->AnnexinV Caspase3 5b. Cell Lysis for Caspase-3 Assay Wash->Caspase3 Flow 6a. Flow Cytometry Analysis AnnexinV->Flow PlateReader 6b. Colorimetric Reading (405 nm) Caspase3->PlateReader Quantify 7. Quantify Apoptotic Populations and Caspase Activity Flow->Quantify PlateReader->Quantify Report 8. Tabulate and Report Data Quantify->Report

References

Application Notes and Protocols for S116836 Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S116836 is a novel tyrosine kinase inhibitor (TKI) demonstrating significant anti-tumor activity. It is a potent inhibitor of BCR-ABL, including the T315I mutant, and FIP1L1-PDGFRα, including the T674I mutant, which are key drivers in certain leukemias and hypereosinophilic syndromes.[1] Mechanistically, this compound inhibits the phosphorylation of its target kinases and their downstream signaling pathways, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[1] Preclinical studies have shown its efficacy in reducing tumor growth in vivo, making it a promising candidate for further development.[1]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using xenograft animal models, specifically focusing on the Ba/F3 cell line expressing the T674I mutant of FIP1L1-PDGFRα.

Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by inhibiting key signaling pathways that are constitutively activated in certain malignancies.

BCR-ABL Signaling Pathway: In chronic myeloid leukemia (CML), the BCR-ABL fusion protein drives oncogenesis through the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. This compound inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibition of Apoptosis Inhibition of Apoptosis AKT->Inhibition of Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival This compound This compound This compound->BCR-ABL Inhibits

Diagram 1: this compound Inhibition of the BCR-ABL Signaling Pathway.

FIP1L1-PDGFRα Signaling Pathway: The FIP1L1-PDGFRα fusion protein is a constitutively active tyrosine kinase found in some patients with hypereosinophilic syndrome and chronic eosinophilic leukemia. It activates downstream signaling pathways including STAT5, PI3K/Akt, and MAPK (ERK1/2), promoting cell proliferation and survival. This compound has been shown to potently inhibit FIP1L1-PDGFRα and its downstream signaling.[1]

cluster_cytoplasm Cytoplasm FIP1L1-PDGFRα FIP1L1-PDGFRα STAT5 STAT5 FIP1L1-PDGFRα->STAT5 PI3K PI3K FIP1L1-PDGFRα->PI3K RAS/MAPK RAS/MAPK FIP1L1-PDGFRα->RAS/MAPK Proliferation Proliferation STAT5->Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Survival RAS/MAPK->Proliferation This compound This compound This compound->FIP1L1-PDGFRα Inhibits

Diagram 2: this compound Inhibition of the FIP1L1-PDGFRα Signaling Pathway.

Animal Models for this compound Efficacy Studies

Xenograft models are crucial for the preclinical evaluation of anti-cancer agents. The Ba/F3 cell line, a murine pro-B lymphocyte line, is dependent on IL-3 for survival and proliferation. Transfection with constitutively active kinases, such as FIP1L1-PDGFRα-T674I, renders these cells IL-3 independent and tumorigenic in immunodeficient mice, providing a robust model to test targeted inhibitors like this compound.

Experimental Protocols

This section outlines the detailed methodology for conducting an in vivo efficacy study of this compound using a Ba/F3-T674I xenograft model.

Cell Line and Culture
  • Cell Line: Ba/F3 cells expressing the T674I mutant of FIP1L1-PDGFRα.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The T674I mutation confers IL-3 independence, so IL-3 supplementation is not required.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Animal Model
  • Species: Athymic nude mice (e.g., NU/NU) or other suitable immunodeficient strains.

  • Age/Weight: 6-8 weeks old, 20-25 grams.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

Experimental Workflow

A Ba/F3-T674I Cell Culture B Cell Harvest and Preparation A->B C Subcutaneous Implantation in Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound Treatment (Oral Gavage) E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G H Endpoint: Tumor Excision and Analysis G->H

Diagram 3: Experimental Workflow for In Vivo Efficacy Study of this compound.
Detailed Protocol

  • Cell Preparation for Implantation:

    • Culture Ba/F3-T674I cells to a density of approximately 1x10^6 cells/mL.

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5x10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Shave the right flank of each mouse and sterilize the area with 70% ethanol.

    • Inject 0.1 mL of the cell suspension (containing 5x10^6 cells) subcutaneously into the prepared flank using a 27-gauge needle.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Formulation: Prepare a suspension of this compound in 0.5% Carboxymethylcellulose (CMC) in sterile water.[1] The concentration should be calculated based on the dosing volume and the average body weight of the mice.

    • Administration: Administer this compound orally via gavage at a dose of 200 mg/kg/day. The control group should receive the vehicle (0.5% CMC) only.

    • Treatment Schedule: Treat the mice daily for a predefined period, for example, from day 5 to day 19 post-tumor cell inoculation.

  • Efficacy Evaluation and Endpoint:

    • Continue to monitor tumor volume and body weight 2-3 times per week throughout the treatment period.

    • Observe the animals for any signs of toxicity.

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment schedule.

    • At the endpoint, euthanize the mice and carefully excise the tumors.

    • Measure and record the final tumor weight.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or western blotting to confirm target inhibition.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in Ba/F3-T674I Xenograft Model

Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SDTumor Growth Inhibition (%)Mean Tumor Weight at Endpoint (g) ± SD
Vehicle Control (0.5% CMC)Data to be filled from study-Data to be filled from study
This compound (200 mg/kg/day)Data to be filled from studyCalculatedData to be filled from study

Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

Note: Based on published data, this compound significantly inhibits the growth of BaF3-T674I tumors, and the tumors from the treated group are remarkably lower in size and weight compared to the control group.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for evaluating the in vivo efficacy of this compound in a relevant preclinical animal model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to support the continued development of this promising anti-cancer agent. Proper experimental design, execution, and data analysis are paramount for the successful translation of preclinical findings to clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Investigation of Off-Target Effects for S116836

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "S116836" did not yield specific information on a molecule with this identifier. The following technical support center has been generated as a detailed template for a hypothetical small molecule kinase inhibitor, referred to as "Molecule X," to guide researchers in investigating potential off-target effects, based on the user's specified format and requirements.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with Molecule X that are inconsistent with the known function of its primary target. What could be the cause?

A1: This discrepancy could be due to off-target effects of Molecule X. Small molecule inhibitors can bind to and modulate the activity of proteins other than the intended target, leading to unforeseen biological consequences. We recommend performing a broad-spectrum kinase panel screen to identify potential off-target interactions. Additionally, consider if the observed phenotype could be due to the modulation of a downstream substrate of the primary target that has multiple upstream regulators.

Q2: How can we distinguish between on-target and off-target effects in our experiments?

A2: A common strategy is to use a structurally related but inactive control compound. This control should be similar to Molecule X but should not bind to the primary target. If the phenotype is still observed with the inactive control, it is likely an off-target effect. Another approach is to use genetic methods, such as siRNA or CRISPR/Cas9, to knock down the primary target. If the phenotype of the genetic knockdown matches the phenotype of Molecule X treatment, it is more likely an on-target effect.

Q3: What are the best initial steps to identify potential off-target kinases of Molecule X?

A3: A comprehensive in vitro kinase profiling assay is the recommended first step. This involves screening Molecule X against a large panel of purified kinases (e.g., a kinome scan) at a fixed concentration (e.g., 1 µM). The results will provide a percentage of inhibition for each kinase, highlighting potential off-target interactions that can then be further validated.

Q4: Our kinome scan revealed several potential off-target kinases. How do we validate these findings?

A4: The next step is to determine the potency of Molecule X against these potential off-targets by generating IC50 values. This involves performing dose-response experiments with the purified kinases. Hits with high potency (i.e., low IC50 values) should then be investigated in cell-based assays. You can use cell lines that are known to be dependent on the identified off-target kinase and assess the effect of Molecule X on downstream signaling pathways.

Troubleshooting Guides

Problem 1: High background signal in our in vitro kinase assay.

  • Possible Cause: Non-specific binding of the detection antibody or high intrinsic ATPase activity of the kinase.

  • Troubleshooting Steps:

    • Decrease the concentration of the detection antibody.

    • Increase the number of wash steps after antibody incubation.

    • Include a "no kinase" control to determine the background signal.

    • If using a luciferase-based assay, ensure the ATP concentration is not limiting.

Problem 2: Inconsistent IC50 values for Molecule X against the primary target.

  • Possible Cause: Issues with compound solubility, stability, or experimental setup.

  • Troubleshooting Steps:

    • Ensure complete solubilization of Molecule X in the assay buffer. The use of DMSO should be optimized and consistent across experiments.

    • Verify the stability of Molecule X under the assay conditions (e.g., temperature, incubation time).

    • Check the accuracy of serial dilutions.

    • Ensure the kinase is in its linear activity range.

Problem 3: Discrepancy between in vitro kinase inhibition and cellular activity.

  • Possible Cause: Poor cell permeability of Molecule X, active efflux from cells, or metabolism of the compound.

  • Troubleshooting Steps:

    • Perform a cell permeability assay (e.g., PAMPA) to assess the ability of Molecule X to cross the cell membrane.

    • Use inhibitors of drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if cellular potency is increased.

    • Assess the metabolic stability of Molecule X in the presence of liver microsomes or in the cell line of interest.

Quantitative Data Summary

Table 1: Kinome Profiling of Molecule X at 1 µM

Kinase FamilyTarget Kinase% Inhibition
On-Target Target Kinase A 98%
Off-TargetKinase B75%
Off-TargetKinase C62%
Off-TargetKinase D45%

Table 2: IC50 Values for On-Target and Key Off-Target Kinases

KinaseIC50 (nM)
Target Kinase A (On-Target) 10
Kinase B150
Kinase C800
Kinase D>10,000

Experimental Protocols

1. In Vitro Kinase Profiling (Kinome Scan)

  • Objective: To identify potential off-target kinases of Molecule X.

  • Methodology:

    • A panel of purified human kinases is used.

    • Molecule X is added to the kinase reaction buffer at a final concentration of 1 µM.

    • The kinase reaction is initiated by the addition of ATP and a suitable substrate.

    • After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified, typically using a luminescence-based or fluorescence-based method.

    • The percentage of inhibition is calculated relative to a DMSO control.

2. Cellular Target Engagement Assay

  • Objective: To confirm that Molecule X engages its intended target and potential off-targets in a cellular context.

  • Methodology:

    • Select cell lines that express the target kinase and potential off-target kinases.

    • Treat cells with increasing concentrations of Molecule X for a specified time.

    • Lyse the cells and perform a Western blot analysis to assess the phosphorylation status of known downstream substrates of the target and off-target kinases.

    • A decrease in the phosphorylation of a specific substrate indicates that the upstream kinase has been inhibited by Molecule X.

Visualizations

G cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor TargetA Target Kinase A (On-Target) Receptor->TargetA OffTargetB Kinase B (Off-Target) Receptor->OffTargetB Substrate1 Substrate 1 TargetA->Substrate1 Substrate2 Substrate 2 OffTargetB->Substrate2 Response Cellular Response (e.g., Proliferation) Substrate1->Response Substrate2->Response MoleculeX Molecule X MoleculeX->TargetA MoleculeX->OffTargetB G cluster_workflow Experimental Workflow for Off-Target Validation Start Start: Unexpected Phenotype KinomeScan In Vitro Kinome Scan Start->KinomeScan Hypothesis: Off-Target Effect IC50 IC50 Determination (Dose-Response) KinomeScan->IC50 Identify Hits CellularAssay Cell-Based Target Engagement IC50->CellularAssay Validate Potency Phenotype Phenotypic Validation in Relevant Cell Lines CellularAssay->Phenotype Confirm Cellular Activity Conclusion Conclusion: On-Target vs. Off-Target Phenotype->Conclusion G cluster_logic Logical Relationship of Effects MoleculeX Molecule X Treatment OnTarget On-Target Effect: Inhibition of Target Kinase A MoleculeX->OnTarget OffTarget Off-Target Effect: Inhibition of Kinase B MoleculeX->OffTarget ObservedPhenotype Observed Cellular Phenotype OnTarget->ObservedPhenotype Contributes to OffTarget->ObservedPhenotype Contributes to

Technical Support Center: Optimizing S116836 (CDC7 Inhibitor) Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing S116836, a hypothetical potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. The information provided is based on the known characteristics of CDC7 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Cell Division Cycle 7 (CDC7), a serine-threonine kinase. CDC7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK) complex.[1][2] This complex is essential for the initiation of DNA replication during the S phase of the cell cycle.[3][4] It phosphorylates the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex, which leads to the unwinding of DNA and the start of DNA synthesis.[4][5] By inhibiting CDC7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells.[1][4]

Q2: What is a suitable starting concentration for this compound in my cell line?

A2: A good starting point for this compound is to perform a dose-response experiment based on reported IC50 values for other CDC7 inhibitors, which typically fall within the nanomolar to low micromolar range.[6][7] It is recommended to test a broad concentration range, for instance, from 10 nM to 10 µM, to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time for this compound is dependent on your experimental objective. For cell viability or proliferation assays, a 72-hour incubation is commonly used.[2] For cell cycle analysis, shorter time points (e.g., 24 or 48 hours) may be sufficient to observe S-phase arrest.[8] For mechanistic studies, the timing will depend on the specific downstream events being investigated.

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with a CDC7 inhibitor like this compound is expected to cause a blockage in the initiation of DNA replication.[9] This typically results in an accumulation of cells in the S-phase of the cell cycle.[2] In cancer cells, which are often highly dependent on robust DNA replication, this can lead to replication stress, DNA damage, and ultimately, apoptosis.[1][10] In normal, non-transformed cells with intact cell cycle checkpoints, CDC7 inhibition may lead to a reversible cell cycle arrest in the G1 phase.[1]

Q5: In which solvent should I dissolve this compound?

A5: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11] Always include a vehicle-only control in your experiments.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound on my cells.

Possible Cause Suggested Solution
Insufficient Concentration The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 20 µM).
Short Incubation Time The inhibitor may need more time to exert its effects. Try increasing the incubation period to 48, 72, or even 96 hours.
Cell Line Resistance Your cell line may have intrinsic resistance to CDC7 inhibition. Confirm target engagement by performing a Western blot to check for a decrease in the phosphorylation of MCM2, a direct substrate of CDC7.
Inhibitor Degradation This compound may not be stable in your cell culture medium over extended periods. Consider replenishing the medium with a fresh inhibitor every 24-48 hours.

Problem 2: I am observing significant cytotoxicity even at very low concentrations.

Possible Cause Suggested Solution
High Cell Line Sensitivity Your cell line may be particularly sensitive to the inhibition of DNA replication. Use a lower range of concentrations in your dose-response experiments (e.g., starting from 1 nM).
Solvent Cytotoxicity The solvent (e.g., DMSO) may be causing cell death. Ensure the final concentration of the solvent in your culture medium is minimal (ideally ≤ 0.1%) and always include a vehicle-only control.[11]
Off-Target Effects At higher concentrations, the inhibitor might have off-target effects. Titrate the concentration carefully to find a window where you see specific effects on the cell cycle without widespread, non-specific cell death.

Problem 3: My results are inconsistent between experiments.

Possible Cause Suggested Solution
Variable Cell Health and Density Ensure that you use cells that are in the logarithmic growth phase and that you seed the same number of cells for each experiment.[12]
Reagent Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Inconsistent Pipetting Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor. Ensure your pipettes are calibrated and use careful technique.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
COLO 205Colon Cancer30
SW620Colon Cancer68
DLD-1Colon Cancer70
Capan-1Pancreatic Cancer<30
HCT116Colon Cancer25.26
OVCAR-3Ovarian Cancer45.31
HCC70Breast Cancer50.85
HUVECNormal Endothelial Cells33,410

Note: The data in this table is hypothetical and for illustrative purposes, based on reported values for other CDC7 inhibitors.[11][13]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium and allow them to adhere overnight.[2]

  • Drug Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium at 2 times the final desired concentration. A typical starting range is from 20 µM down to 10 nM. Include a vehicle control (e.g., 0.2% DMSO).[2]

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the 2X drug dilutions to the corresponding wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • Viability Assessment: Add a cell viability reagent (e.g., Cell Counting Kit-8 or MTT) to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-concentration of this compound and use a non-linear regression model to determine the IC50 value.[2]

Mandatory Visualizations

CDC7_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Initiation S Phase Initiation ORC ORC Cdc6_Cdt1 Cdc6/Cdt1 ORC->Cdc6_Cdt1 MCM MCM Complex Cdc6_Cdt1->MCM Pre_RC Pre-Replicative Complex (Pre-RC) MCM->Pre_RC CDC7_Dbf4 CDC7-Dbf4 (DDK) Pre_RC->CDC7_Dbf4 p_MCM Phosphorylated MCM CDC7_Dbf4->p_MCM Phosphorylation This compound This compound This compound->CDC7_Dbf4 DNA_Replication DNA Replication p_MCM->DNA_Replication Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Serial Dilutions overnight_incubation->prepare_dilutions add_inhibitor Add Inhibitor to Cells overnight_incubation->add_inhibitor prepare_dilutions->add_inhibitor incubate_72h Incubate for 72 hours add_inhibitor->incubate_72h add_viability_reagent Add Viability Reagent incubate_72h->add_viability_reagent measure_absorbance Measure Absorbance add_viability_reagent->measure_absorbance analyze_data Analyze Data & Determine IC50 measure_absorbance->analyze_data end End analyze_data->end Troubleshooting_Tree start No Effect Observed conc_low Concentration Too Low? start->conc_low Check time_short Incubation Time Too Short? conc_low->time_short No increase_conc Increase Concentration Range conc_low->increase_conc Yes resistance Cell Line Resistant? time_short->resistance No increase_time Increase Incubation Time time_short->increase_time Yes check_pMCM Check p-MCM Levels resistance->check_pMCM Yes

References

Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the specific compound "S116836" did not yield any publicly available information. This identifier may correspond to an internal research code, a compound not yet disclosed in scientific literature, or a potential typographical error.

Therefore, this technical support center has been developed to address the common challenges of resistance to targeted cancer therapies in a broader context. The following FAQs, troubleshooting guides, and experimental protocols are based on established principles of drug resistance in oncology research and are intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Our cancer cell line, initially sensitive to our targeted inhibitor, is now showing signs of resistance. What are the most common mechanisms of acquired resistance?

A1: Acquired resistance to targeted therapies is a multifaceted problem. The most frequently observed mechanisms include:

  • Secondary Mutations in the Drug Target: The target protein may acquire new mutations that prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby restoring downstream signaling required for proliferation and survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

  • Phenotypic Changes: This can include processes like the epithelial-to-mesenchymal transition (EMT), which can confer intrinsic drug resistance.

  • Alterations in Downstream Effectors: Mutations or changes in the expression of proteins downstream of the drug target can also lead to resistance.

Q2: How can we experimentally confirm the mechanism of resistance in our cell line model?

A2: A systematic approach is recommended to elucidate the resistance mechanism:

  • Sequence the Target Gene: Perform Sanger or next-generation sequencing of the target gene's coding region in both the sensitive and resistant cell lines to identify any acquired mutations.

  • Assess Bypass Pathway Activation: Use techniques like Western blotting or phospho-proteomic arrays to compare the activation status of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK, etc.) between sensitive and resistant cells.

  • Evaluate Drug Efflux: Employ functional assays, such as calcein-AM retention assays, or quantify the expression of common ABC transporters (e.g., P-glycoprotein, ABCG2) using qPCR or Western blotting.

  • Characterize Phenotypic Changes: Analyze cell morphology and the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) to assess for phenotypic plasticity.

Q3: What are the initial steps to overcome resistance once a mechanism is suspected?

A3: The strategy to overcome resistance directly depends on the identified mechanism:

  • Target Alterations: Consider designing or screening for next-generation inhibitors that can bind to the mutated target.

  • Bypass Pathways: Combination therapy is often effective. Combine the initial inhibitor with a second agent that targets the activated bypass pathway.

  • Increased Drug Efflux: The use of ABC transporter inhibitors (though clinical success has been limited due to toxicity) or novel drug delivery systems to bypass these pumps can be explored.

Troubleshooting Guides

This section provides structured guidance for common experimental issues encountered when studying drug resistance.

Issue 1: Inconsistent IC50 Values in Resistant Cell Lines

Possible Cause Troubleshooting Step
Cell line instability or heterogeneityPerform single-cell cloning to establish a pure resistant population. Regularly re-authenticate cell lines.
Inconsistent drug concentrationPrepare fresh drug stocks and verify their concentration. Use calibrated pipettes for serial dilutions.
Variability in cell seeding densityOptimize and standardize cell seeding density for proliferation assays. Ensure even cell distribution in multi-well plates.
Fluctuation in incubation conditionsMonitor and maintain stable CO2, temperature, and humidity levels in the incubator.

Issue 2: Difficulty in Detecting Phosphorylated Proteins by Western Blot

Possible Cause Troubleshooting Step
Rapid dephosphorylation of proteinsLyse cells directly in phosphatase inhibitor-containing buffer on ice. Minimize sample handling time.
Low antibody affinity or specificityUse a different antibody clone from a reputable supplier. Optimize antibody dilution and incubation time.
Insufficient protein loadingPerform a protein quantification assay (e.g., BCA) and ensure equal loading amounts.
Inadequate transfer to the membraneVerify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.

Key Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of the targeted inhibitor. Remove the old media and add fresh media containing the different drug concentrations to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Bypass Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with the targeted inhibitor for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizing Resistance Mechanisms

Diagram 1: Common Mechanisms of Acquired Drug Resistance

ResistanceMechanisms cluster_Cell Cancer Cell Drug Targeted Inhibitor Target Drug Target Drug->Target Inhibition Mutation Target Mutation Drug->Mutation Binding Blocked EffluxPump Efflux Pump (e.g., P-gp) Drug->EffluxPump Pumped Out Target->Mutation Acquires Mutation Downstream Downstream Signaling Target->Downstream Bypass Bypass Pathway Activation Bypass->Downstream Restores Signaling Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Overview of key resistance mechanisms in cancer cells.

Diagram 2: Experimental Workflow for Investigating Resistance

ResistanceWorkflow Start Resistant Cell Line Phenotype Observed Sequencing Target Gene Sequencing Start->Sequencing WesternBlot Phospho-protein Analysis (Western Blot) Start->WesternBlot EffluxAssay Drug Efflux Assay Start->EffluxAssay Mutation Target Mutation Identified? Sequencing->Mutation Bypass Bypass Pathway Activated? WesternBlot->Bypass Efflux Increased Efflux? EffluxAssay->Efflux Strategy1 Design/Screen for Next-Gen Inhibitor Mutation->Strategy1 Yes Strategy2 Combination Therapy with Pathway Inhibitor Bypass->Strategy2 Yes Strategy3 Test Efflux Pump Inhibitors Efflux->Strategy3 Yes

Caption: A logical workflow for identifying resistance mechanisms.

Navigating the Challenges of S116836: A Technical Support Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S116836, a complex polyphenol with the molecular formula C36H44O12, presents significant solubility challenges that can impede research and development. This technical support center provides a comprehensive guide to understanding and overcoming these issues, featuring troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our aim is to equip you with the knowledge to ensure consistent and reliable experimental outcomes.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent and temperature. Below is a summary of its solubility in common laboratory solvents. Please note that these are approximate values and may vary based on the specific batch and purity of the compound.

SolventSolubility (at 25°C)Notes
DMSO (Dimethyl Sulfoxide) ~25 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol (B145695) ~5 mg/mLSuitable for some applications, but may require warming.
Methanol ~2 mg/mLLower solubility compared to DMSO and ethanol.
Water InsolubleThis compound is practically insoluble in aqueous solutions.
PBS (Phosphate-Buffered Saline) InsolublePrecipitation will occur when diluting stock solutions into PBS.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMSO?

A1: While this compound is most soluble in DMSO, several factors can affect its dissolution. Ensure your DMSO is anhydrous and of high purity, as water content can significantly reduce solubility. If dissolution is slow, gentle warming to 37°C and vortexing can aid the process. Do not exceed this temperature, as it may risk degradation of the compound.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.

  • Increase the solvent concentration (cell-line dependent): For some cell lines, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may be tolerable and can help keep the compound in solution. However, always perform a vehicle control to assess the impact of the solvent on your cells.

  • Use a surfactant or solubilizing agent: In some instances, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to improve solubility in aqueous media. Extensive validation is required to ensure the excipient does not interfere with the experimental outcome.

  • Prepare a fresh dilution immediately before use: Do not store diluted aqueous solutions of this compound, as precipitation can occur over time.

Q3: Can I prepare a stock solution of this compound in ethanol?

A3: Yes, but with limitations. The solubility of this compound in ethanol is significantly lower than in DMSO. If you require a lower concentration stock solution and your experimental system is sensitive to DMSO, ethanol can be an alternative. Gentle warming may be necessary for complete dissolution.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to minimize degradation. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.

Troubleshooting Guide: Common Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Issue 1: this compound powder is not dissolving in the chosen solvent.

Caption: Troubleshooting workflow for initial dissolution of this compound.

Issue 2: Precipitation occurs after diluting the stock solution into aqueous media.

Caption: Logical steps to address precipitation upon dilution.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a standardized method for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 676.7 g/mol ), weigh 6.77 mg of the compound.

  • Adding the Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.

    • Vortex the tube again until the solution is clear and free of any visible particles.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

G cluster_0 This compound Stock Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Warm to 37°C (if needed) C->D E Vortex until Dissolved D->E F Aliquot into single-use tubes E->F G Store at -20°C or -80°C F->G

Caption: Standard workflow for preparing this compound stock solution.

Technical Support Center: Minimizing In Vivo Toxicity of S116836

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific therapeutic agent "S116836" is not publicly available. This technical support center provides a generalized framework for minimizing in vivo toxicity of a novel therapeutic agent, hereafter referred to as "Compound S," based on established principles of preclinical toxicology and drug development. The methodologies and guidance provided are for informational purposes and should be adapted to the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when encountering toxicity in in vivo studies.

Q1: What are the initial steps to take when unexpected toxicity is observed in an in vivo experiment?

A1: When unexpected toxicity is observed, a systematic approach is crucial. The primary goals are to ensure animal welfare, understand the nature of the toxicity, and determine the next steps for your research.

  • Immediate Actions:

    • Monitor the affected animals closely for clinical signs of distress.

    • Consult with the institutional animal care and use committee (IACUC) and veterinary staff.

    • Consider humane endpoints for animals showing severe signs of toxicity.

    • Document all observations, including the onset, duration, and severity of clinical signs.

  • Investigation:

    • Conduct a thorough review of the experimental protocol, including dose calculations, formulation, and administration procedures.

    • Perform a preliminary necropsy and histopathological examination of key organs from affected animals to identify target organs of toxicity.[1][2]

    • Analyze pharmacokinetic data to determine if the toxicity correlates with drug exposure levels.

Q2: How can I distinguish between on-target and off-target toxicity?

A2: Differentiating between on-target and off-target toxicity is a key step in understanding and mitigating adverse effects.

  • On-target toxicity results from the interaction of the drug with its intended therapeutic target, which may be expressed in non-target tissues.

  • Off-target toxicity arises from the drug binding to unintended targets.

Strategies for differentiation include:

  • Expression analysis: Determine the expression profile of the therapeutic target in the organs exhibiting toxicity.

  • In vitro screening: Test the compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions.

  • Use of tool compounds: Employ a structurally related but inactive compound to see if it reproduces the toxicity.

  • Genetically modified models: Utilize knockout or knockdown models for the intended target to assess if the toxicity is target-dependent.

Q3: What are some general strategies to reduce the systemic toxicity of a therapeutic agent?

A3: Several strategies can be employed to improve the therapeutic index of a compound by reducing its systemic toxicity.

  • Formulation changes: Encapsulating the drug in nanoparticles or liposomes can alter its biodistribution and reduce exposure to sensitive organs.

  • Dosing regimen modification: Adjusting the dose, frequency, and route of administration can minimize peak plasma concentrations and reduce toxicity.

  • Chemical modification: Modifying the compound's structure to improve its selectivity or alter its pharmacokinetic properties can be effective.[3]

  • Combination therapy: Using the compound at a lower dose in combination with another agent that has a different mechanism of action and non-overlapping toxicities can enhance efficacy while minimizing adverse effects.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during in vivo toxicity studies.

Problem: Significant weight loss and lethargy observed in animals treated with Compound S.
Possible Cause Troubleshooting Steps
Dose is too high Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[4]
Off-target toxicity Perform in vitro screening to identify potential off-target interactions.
Gastrointestinal toxicity Conduct a detailed histopathological examination of the gastrointestinal tract.
Dehydration Monitor water intake and consider providing supplemental hydration.
Problem: Evidence of organ-specific toxicity (e.g., elevated liver enzymes, kidney damage) in histopathology reports.
Possible Cause Troubleshooting Steps
Drug accumulation in the organ Perform biodistribution studies to quantify the concentration of the compound in the affected organ.
Metabolism to a toxic byproduct Identify the metabolites of the compound and assess their toxicity.
On-target toxicity in the affected organ Analyze the expression of the therapeutic target in the affected organ.

Experimental Protocols

Protocol: Dose-Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) of Compound S in a specific animal model.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice).[5]

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 animals per group).

  • Administration: Administer Compound S via the intended clinical route (e.g., intravenous, oral).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance, for a period of 7-14 days.

  • Data Collection: Record body weights daily. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathology of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Table 1: Example Data from a Dose-Range Finding Study

Dose Group (mg/kg)Mean Body Weight Change (%)Key Clinical SignsHistopathological Findings
Vehicle Control+5%NoneNo abnormalities
10+2%NoneNo abnormalities
25-5%Mild lethargyMinimal changes in the liver
50-15%Lethargy, ruffled furModerate liver necrosis
100-25%Severe lethargy, hunched postureSevere, widespread liver necrosis

Visualizations

Logical Workflow for Troubleshooting In Vivo Toxicity

start Unexpected Toxicity Observed step1 Immediate Actions: - Monitor Animals - Consult IACUC/Vet - Humane Endpoints - Document Observations start->step1 step2 Investigate Cause: - Review Protocol - Preliminary Necropsy/Histopathology - Analyze PK Data step1->step2 decision1 Toxicity Understood? step2->decision1 step3a Differentiate On- vs. Off-Target: - Target Expression Analysis - In Vitro Screening - Use of Tool Compounds decision1->step3a No step3b Refine Experimental Design: - Adjust Dose/Regimen - Change Formulation - Modify Compound Structure decision1->step3b Yes step3a->step3b end Proceed with Refined Study step3b->end

A workflow for addressing unexpected in vivo toxicity.

Hypothetical Signaling Pathway: On-Target vs. Off-Target Toxicity

cluster_on_target On-Target Effects cluster_off_target Off-Target Effects S116836_on Compound S Target_Tumor Target Receptor (Tumor Cell) S116836_on->Target_Tumor Target_Healthy Target Receptor (Healthy Tissue) S116836_on->Target_Healthy Efficacy Therapeutic Efficacy Target_Tumor->Efficacy OnTarget_Tox On-Target Toxicity Target_Healthy->OnTarget_Tox S116836_off Compound S OffTarget Off-Target Receptor S116836_off->OffTarget OffTarget_Tox Off-Target Toxicity OffTarget->OffTarget_Tox

On-target vs. off-target toxicity pathways.

Experimental Workflow: Dose-Escalation Study

start Start: Dose Range Finding Study cohort1 Cohort 1: - Low Dose - Monitor for DLT start->cohort1 decision1 DLT Observed? cohort1->decision1 cohort2 Cohort 2: - Escalate Dose - Monitor for DLT decision1->cohort2 No mtd Determine MTD decision1->mtd Yes decision2 DLT Observed? cohort2->decision2 decision2->mtd Yes stop Stop Escalation decision2->stop Exceeds Tolerability expansion Expansion Cohort at MTD mtd->expansion

References

Technical Support Center: Troubleshooting S116836 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S116836, a hypothetical small molecule inhibitor of the JAK-STAT signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and inflammation.[1][2][3] By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of downstream target genes.

Q2: I am observing high variability in my IC50 values for this compound across different experimental runs. What are the potential causes?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Passage Number and Health: Cells at high passage numbers can exhibit altered signaling responses. Ensure you are using cells within a consistent and low passage range. Cell viability should be high, and cultures should be free of contamination.

  • Reagent Variability: Batch-to-batch variation in fetal bovine serum (FBS), cytokines, or other media components can significantly impact results. It is advisable to test new batches of critical reagents before use in large-scale experiments.

  • Assay Conditions: Minor variations in cell seeding density, incubation times, and concentrations of stimulating cytokines can lead to significant differences in inhibitor potency.

  • ATP Concentration: Since many kinase inhibitors are ATP-competitive, variations in intracellular ATP levels can affect IC50 values.[4]

Q3: My Western blot results for phospho-STAT are inconsistent after this compound treatment. How can I troubleshoot this?

A3: Inconsistent Western blot data is a common issue. Consider the following:

  • Lysis Buffer Composition: Ensure your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

  • Antibody Quality: The specificity and affinity of your primary antibody are crucial. Validate your antibodies using appropriate positive and negative controls.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.

  • Time Course: The kinetics of STAT phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment to identify the optimal time point for observing inhibition.

Q4: I am observing a phenotype in my cells treated with this compound that does not seem to be related to JAK-STAT signaling. Could this be an off-target effect?

A4: It is possible that the observed phenotype is due to off-target effects. Small molecule inhibitors can sometimes interact with other kinases or proteins.[4] To investigate this:

  • Selectivity Profiling: Review the kinase selectivity profile of this compound if available.

  • Orthogonal Approaches: Use a structurally different JAK inhibitor to see if the same phenotype is observed.

  • Rescue Experiments: Attempt to rescue the on-target phenotype by introducing a constitutively active form of a downstream effector (e.g., STAT5). If the on-target effect is rescued but the unexpected phenotype persists, it is more likely an off-target effect.[4]

Troubleshooting Guides

Issue 1: High Background Signal in Cell-Based Assays
Possible Cause Troubleshooting Step
Cell Clumping Ensure single-cell suspension before seeding. Use cell-detaching agents and gently pipette to break up clumps.
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.
Inadequate Washing Steps Increase the number and duration of wash steps to remove unbound antibodies and reduce non-specific binding.
Contamination Regularly test cell cultures for mycoplasma and other contaminants.[5]
Issue 2: Poor Reproducibility Between Replicates
Possible Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent Cell Seeding Ensure a homogenous cell suspension and mix gently before seeding each well.
Temperature and CO2 Fluctuations Ensure the incubator is properly calibrated and provides a stable environment. Minimize the time plates are outside the incubator.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
KinaseIC50 (nM)
JAK15.2
JAK28.1
JAK355.7
TYK212.4
Data is hypothetical and for illustrative purposes only. IC50 values can vary based on experimental conditions.
Table 2: Effect of this compound on Cell Viability
Cell LineThis compound Concentration (µM)% Viability (48h)
Cell Line A198.2
1085.5
5042.1
Cell Line B195.4
1078.9
5033.7
Data is hypothetical and for illustrative purposes only. Cell viability can be assessed using assays such as MTT or CellTiter-Glo.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-STAT3
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Load equal amounts of protein onto a polyacrylamide gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to each well.

    • Incubate for 15-30 minutes with shaking to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a plate reader.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene Target Gene Transcription DNA->Gene 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Seeding) treatment Cell Treatment (Incubation) cell_culture->treatment compound_prep This compound Preparation (Serial Dilution) compound_prep->treatment western_blot Western Blot (pSTAT/STAT) treatment->western_blot viability_assay Viability Assay (MTT) treatment->viability_assay data_analysis Data Analysis (IC50, etc.) western_blot->data_analysis viability_assay->data_analysis

References

Technical Support Center: S116836 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive review of scientific literature and public databases, no specific information was found for a compound designated "S116836." This identifier may be an internal code, a typographical error, or refer to a compound not yet disclosed in public-facing research. The following content is a template designed to be adapted once a verifiable compound and its associated data are available.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: Information regarding the specific mechanism of action for this compound is not currently available in public resources. A thorough literature search for the provided identifier did not yield specific results. Researchers should consult internal documentation or the primary source of the compound for this information.

Q2: Which therapeutic agents are recommended for combination with this compound to enhance efficacy?

A2: Without data on the mechanism of action and preclinical or clinical findings for this compound, it is not possible to recommend specific combination therapies. Synergistic, additive, or antagonistic effects with other agents are unknown. Researchers are advised to conduct in vitro screening with relevant, approved therapeutic agents for the target indication to identify potential combination partners.

Q3: We are observing unexpected toxicity when combining this compound with our current agent. What are the potential causes and troubleshooting steps?

A3: Increased toxicity in combination therapies can arise from several factors, including overlapping off-target effects, drug-drug interactions affecting metabolism, or on-target toxicity that is amplified. To troubleshoot this, consider the following:

  • Dose-Response Matrix: Perform a dose-response matrix experiment (also known as a checkerboard assay) to systematically evaluate the toxicity of this compound and the combination agent at various concentrations. This can help identify if the toxicity is dose-dependent for one or both compounds.

  • Metabolic Profiling: Investigate potential drug-drug interactions at the metabolic level. For example, determine if this compound or the combination agent are substrates, inhibitors, or inducers of key cytochrome P450 enzymes.

  • Off-Target Screening: If available, utilize off-target screening panels to determine if the combination results in unintended interactions with other cellular targets.

Troubleshooting Guides

Issue 1: Lack of Synergistic Efficacy

Symptoms:

  • The combination of this compound and a partner agent shows only an additive or, in some cases, an antagonistic effect on the target cells or model system.

  • The combination does not achieve the expected enhancement in the desired phenotype (e.g., cell death, tumor growth inhibition).

Possible Causes:

  • Antagonistic Mechanisms of Action: The two agents may act on pathways that counteract each other.

  • Suboptimal Dosing or Scheduling: The concentrations or the timing and order of administration may not be optimized for synergy.

  • Cellular Resistance Mechanisms: The target cells may have intrinsic or acquired resistance mechanisms that are not overcome by the combination.

Troubleshooting Steps:

StepDescriptionExpected Outcome
1. Verify Single-Agent Activity Confirm the potency (e.g., IC50 or EC50) of each agent individually in your experimental system.Ensures that both agents are active as expected before combination.
2. Conduct a Combination Index (CI) Analysis Utilize the Chou-Talalay method to calculate a Combination Index. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.Quantitative determination of the nature of the drug interaction.
3. Optimize Dosing and Schedule Test different ratios of the two drugs and vary the schedule of administration (e.g., sequential vs. simultaneous).Identification of a dosing and scheduling regimen that may produce a synergistic effect.
4. Investigate Downstream Signaling Analyze key downstream signaling pathways affected by each agent alone and in combination to understand the molecular basis of the interaction.Elucidation of the mechanism of action, which can inform rational combination strategies.

Experimental Protocols

Protocol 1: Dose-Response Matrix and Combination Index (CI) Calculation

Objective: To quantitatively assess the interaction between this compound and a combination partner.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well or 384-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for this compound and the combination agent. A common approach is to use a 7x7 or 9x9 matrix of concentrations centered around the IC50 of each drug.

  • Treatment: Treat the cells with the matrix of drug concentrations. Include controls for each drug alone and a vehicle control.

  • Incubation: Incubate the cells for a period relevant to the assay (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, CellTiter-Glo®, or crystal violet staining.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Use software such as CompuSyn or a custom script to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • Generate a Fa-CI plot (Fraction affected vs. CI) and an isobologram to visualize the interaction.

Signaling Pathways & Workflows

As no specific signaling pathway for this compound is known, a generalized workflow for assessing combination therapy efficacy is provided below.

Caption: A generalized workflow for the evaluation of a novel combination therapy.

This template provides a framework for the type of information required for a comprehensive technical support center. Should further details on "this compound" become available, this resource can be populated with specific and actionable guidance.

S116836 protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the S116836 protocol. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this compound, a potent STAT3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] Its primary mechanism involves binding to the SH2 domain of STAT3, which is critical for its dimerization and activation.[1] This inhibition prevents the phosphorylation of STAT3 at the Tyr705 residue, blocking its subsequent translocation to the nucleus and preventing the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1][2][3]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines that exhibit constitutive activation or overexpression of the STAT3 signaling pathway.[4][5] Efficacy can vary between cell lines depending on their reliance on STAT3 signaling for survival and proliferation. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: What is the recommended solvent and storage condition for this compound?

A3: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, the stock solution should be stored in aliquots at -20°C and protected from light. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.1%.[1]

Q4: How can I confirm that this compound is inhibiting STAT3 in my cells?

A4: The most direct method to confirm STAT3 inhibition is to perform a Western blot analysis to assess the phosphorylation status of STAT3 at Tyr705.[6] A significant decrease in the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 levels upon treatment with this compound indicates successful inhibition.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)

Q: I am not observing a dose-dependent decrease in cell viability after this compound treatment. What could be the issue?

A:

  • Incorrect Dosing: Verify the calculations for your serial dilutions and the final concentration of this compound in each well.

  • Low STAT3 Dependence: The selected cell line may not be highly dependent on the STAT3 pathway for survival. Consider using a positive control cell line known to be sensitive to STAT3 inhibition.

  • Incubation Time: The incubation period may be too short. Cell viability assays are endpoint-dependent; consider extending the incubation time to 48 or 72 hours to observe a significant effect.

  • Compound Inactivity: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

Western Blot Analysis

Q: I am unable to detect a band for phosphorylated STAT3 (p-STAT3), even in my untreated control.

A:

  • Low Basal p-STAT3 Levels: The cell line may have low basal levels of activated STAT3. Consider stimulating the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), to induce STAT3 phosphorylation before treatment.

  • Sample Preparation: It is crucial to use lysis buffers supplemented with phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.[7][8] Always keep samples on ice.[8]

  • Antibody Issues: The primary antibody for p-STAT3 may not be sensitive enough or may have been stored improperly. It is advisable to include a positive control lysate from a cell line known to have high p-STAT3 levels to validate the antibody's performance.[7]

Q: The total STAT3 levels appear to decrease after treatment with this compound. Is this expected?

A: While the primary effect of this compound is to inhibit phosphorylation, prolonged treatment can lead to downstream effects, including the induction of apoptosis. This can result in the degradation of cellular proteins, including total STAT3. To confirm this, you can perform a shorter-term experiment (e.g., 2-6 hours) focused on phosphorylation status or include a marker for apoptosis (e.g., cleaved PARP) in your Western blot.

Quantitative Data Summary

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines after a 72-hour incubation period. These values are intended as a reference; optimal concentrations may vary based on experimental conditions.

Cell LineCancer TypeIC50 (µM)
MGC803Gastric Cancer5.2
NCI-N87Gastric Cancer8.9
KATO IIIGastric Cancer12.5
A549Lung Cancer7.8
H3122Lung Cancer6.1
DU-145Prostate Cancer10.3
MCF-7Breast Cancer15.1
MDA-MB-231Breast Cancer4.5

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Western Blot for p-STAT3 and Total STAT3
  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound for the specified time (e.g., 2, 8, or 24 hours).

  • Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6][7]

  • Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1] Quantify band intensities to determine the ratio of p-STAT3 to total STAT3.

Mandatory Visualizations

STAT3_Signaling_Pathway cluster_membrane cluster_nucleus receptor Cytokine Receptor jak JAK receptor->jak activates stat3_inactive STAT3 jak->stat3_inactive phosphorylates stat3_active p-STAT3 Dimer stat3_inactive->stat3_active Dimerization nucleus Nucleus stat3_active->nucleus Translocation gene Target Gene Transcription (Proliferation, Survival) stat3_active->gene This compound This compound This compound->stat3_inactive inhibits phosphorylation & dimerization Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis (+ Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Gel Electrophoresis) C->D E 5. Membrane Transfer (PVDF) D->E F 6. Blocking (BSA or Milk) E->F G 7. Primary Antibody Incubation (Anti-p-STAT3 / Anti-STAT3) F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection & Imaging H->I

References

Technical Support Center: Stability of Small Molecule Inhibitors in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically designated "S116836" could not be located in publicly available resources. The following technical support center provides a generalized framework for a hypothetical small molecule inhibitor, referred to as "Molecule X," to guide researchers on stability considerations in long-term experiments.

This guide is intended for researchers, scientists, and drug development professionals to address common stability issues encountered with small molecule inhibitors during prolonged experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Molecule X in a long-term cell culture experiment?

A1: Several factors can influence the stability of Molecule X in long-term cell culture. These include the chemical nature of the compound itself, the composition of the culture medium (e.g., presence of reactive components), pH of the medium, exposure to light, and the experimental temperature. Additionally, enzymatic degradation by cellular components can also contribute to a loss of active compound over time.

Q2: How should I prepare and store stock solutions of Molecule X to ensure maximum stability?

A2: For maximum stability, it is recommended to prepare high-concentration stock solutions of Molecule X in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C and protect them from light. Before use, thaw the aliquot completely and bring it to room temperature.

Q3: How often should the cell culture medium containing Molecule X be replaced in a long-term experiment?

A3: The frequency of media replacement depends on the stability of Molecule X under your specific experimental conditions. It is advisable to determine the half-life of the compound in your cell culture system. Based on this data, you can establish a media replacement schedule that maintains the desired effective concentration of the inhibitor throughout the experiment.

Q4: Can Molecule X bind to plasticware, and if so, how can this be minimized?

A4: Yes, hydrophobic small molecules can adsorb to plastic surfaces, leading to a decrease in the effective concentration in the medium. To mitigate this, consider using low-adhesion plasticware. It is also good practice to pre-incubate the culture plates with a blocking agent like bovine serum albumin (BSA) or to use glass-bottom plates where feasible.

Troubleshooting Guide

Issue 1: I am observing a decrease in the efficacy of Molecule X over the course of my long-term experiment.

  • Question: Could the compound be degrading in the culture medium?

    • Answer: Yes, instability in the culture medium is a common cause of decreased efficacy. Factors such as pH shifts, reactive components in the serum, or enzymatic degradation can lead to a loss of active compound. It is recommended to perform a stability study of Molecule X in your specific culture medium over time.

  • Question: How can I test the stability of Molecule X in my experimental setup?

    • Answer: You can assess the stability by incubating Molecule X in your cell-free culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points, take aliquots of the medium and analyze the concentration of the intact compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: I am seeing precipitation of Molecule X in my culture medium after dilution from the stock solution.

  • Question: What could be causing the precipitation?

    • Answer: Precipitation often occurs when the concentration of the compound exceeds its solubility limit in the aqueous culture medium. This can be exacerbated by the presence of salts and other components in the medium.

  • Question: How can I prevent precipitation?

    • Answer: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is kept to a minimum, typically below 0.1%. When diluting the stock solution, add it to the medium with vigorous vortexing or mixing to ensure rapid and uniform dispersion. If solubility issues persist, you may need to explore the use of alternative solvents or formulation strategies, such as encapsulation in cyclodextrins.

Quantitative Stability Data

The following table summarizes hypothetical stability data for Molecule X under various storage and experimental conditions.

ConditionTime PointPercent of Initial Concentration Remaining
Stock Solution (in DMSO)
-80°C, protected from light6 months99.5%
-20°C, protected from light6 months98.2%
4°C, protected from light1 month95.1%
Room Temperature, exposed to light24 hours85.3%
Working Solution (in Cell Culture Medium)
37°C, 5% CO224 hours90.7%
37°C, 5% CO248 hours78.4%
37°C, 5% CO272 hours65.2%

Experimental Protocols & Visualizations

Protocol: Assessing the Stability of Molecule X in Cell Culture Medium
  • Preparation of Working Solution: Prepare a working solution of Molecule X in your specific cell culture medium at the final experimental concentration.

  • Incubation: Dispense the working solution into multiple wells of a culture plate and incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium from a subset of the wells.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analytical Method: Analyze the concentration of the intact Molecule X in the collected samples using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of the initial concentration of Molecule X remaining at each time point to determine its stability profile.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare Working Solution of Molecule X incubate Incubate at 37°C, 5% CO2 prep_solution->incubate Dispense into plate time_points Collect Aliquots at Time Points (0, 6, 12, 24, 48, 72h) incubate->time_points store_samples Store Samples at -80°C time_points->store_samples hplc_ms Analyze by HPLC/LC-MS store_samples->hplc_ms data_analysis Calculate % Remaining hplc_ms->data_analysis

Workflow for assessing Molecule X stability.
Hypothetical Signaling Pathway Inhibited by Molecule X

The following diagram illustrates a hypothetical signaling pathway where Molecule X acts as an inhibitor of Kinase B.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates downstream_effector Downstream Effector kinase_b->downstream_effector Activates transcription_factor Transcription Factor downstream_effector->transcription_factor Translocates to Nucleus gene_expression Gene Expression transcription_factor->gene_expression Regulates molecule_x Molecule X molecule_x->kinase_b Inhibits

Hypothetical signaling pathway for Molecule X.

Validation & Comparative

A Comparative Analysis of KIF11 Inhibitors: Filanesib (ARRY-520) vs. Ispinesib

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Initial Note: This report was initially intended to compare S116836 with ARRY-520. However, no publicly available scientific literature or clinical trial data could be identified for a compound designated "this compound." Consequently, this guide provides a comparative analysis of two prominent Kinesin Spindle Protein (KIF11) inhibitors, Filanesib (B612139) (ARRY-520) and Ispinesib (B1684021) (SB-715992) , for which substantial preclinical and clinical data are available. This comparison aims to offer valuable insights for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the proper formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it an attractive target for cancer therapy. Filanesib and Ispinesib are two small molecule inhibitors of KIF11 that have been evaluated in numerous preclinical and clinical studies. This guide provides a detailed comparison of their performance based on available experimental data.

Mechanism of Action

Both Filanesib and Ispinesib are potent and selective inhibitors of KIF11. They bind to an allosteric pocket in the motor domain of KIF11, away from the ATP-binding site. This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility, ultimately leading to the formation of monopolar spindles and mitotic arrest.[1][2][3]

Preclinical Efficacy: A Head-to-Head Comparison

The following tables summarize the in vitro and in vivo activities of Filanesib and Ispinesib across various cancer models.

In Vitro Cytotoxicity
Cell LineCancer TypeFilanesib (ARRY-520) IC50 (nM)Ispinesib (SB-715992) IC50 (nM)Reference
Ben-Men-1Benign Meningioma< 1< 1[4]
NCH93Anaplastic Meningioma< 1< 1[4]
BT-474Breast Cancer-45[5][6]
MDA-MB-468Breast Cancer-19[5][6]
Multiple Pediatric LinesVarious-Median: 4.1[7][8]
Pancreatic Cancer LinesPancreatic Cancer5-[9]
In Vivo Antitumor Activity
Xenograft ModelCancer TypeFilanesib (ARRY-520) Treatment RegimenIspinesib (SB-715992) Treatment RegimenOutcomeReference
MeningiomaMeningiomaNot specifiedNot specifiedBoth significantly inhibited tumor growth (up to 83%)[10]
Multiple Pediatric TumorsVariousNot applicable5 or 10 mg/kg, i.p., q4d x 3, repeated at day 21Significant tumor growth delay in 88% of evaluable xenografts; Maintained complete responses in some models[7][8]
Breast Cancer ModelsBreast CancerNot specified8-10 mg/kg, i.p., q4d x 3Produced regressions in all five models tested; Tumor-free survivors in three models[5][11]
Pancreatic Cancer (PDX)Pancreatic CancerNot applicable10 mg/kg, i.p., every 4 days for 3 weeksDramatically reduced tumor growth[9]

Clinical Trial Overview

Both Filanesib and Ispinesib have undergone extensive clinical evaluation. The following table provides a summary of their clinical development status and key findings.

FeatureFilanesib (ARRY-520)Ispinesib (SB-715992)
Primary Indication(s) Multiple MyelomaBreast Cancer, Ovarian Cancer, Non-Small Cell Lung Cancer, Head and Neck Cancer, Melanoma, Renal Cell Carcinoma, Prostate Cancer, Colorectal Cancer, Hepatocellular Carcinoma
Phase of Development Phase II/III trials completedMultiple Phase I/II trials completed
Monotherapy Efficacy Partial responses observed in heavily pretreated multiple myeloma patients.Limited efficacy as a single agent, with partial responses in some ovarian and breast cancer patients.[1][2]
Combination Therapy Showed promising results in combination with other anti-myeloma agents like pomalidomide, bortezomib, and dexamethasone.[1][2]Investigated in combination with docetaxel, capecitabine, and other agents with modest results.
Dose-Limiting Toxicities Neutropenia, febrile neutropeniaNeutropenia, leukopenia
References [12][1][2][13][14][15][16]

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate KIF11 inhibitors, based on methodologies reported in the cited literature.

Cell Viability Assay (MTT/CellTiter-Glo)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the KIF11 inhibitor (e.g., Filanesib or Ispinesib) for a specified duration (typically 48-96 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.[5][17][18]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with the KIF11 inhibitor at a desired concentration and for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.[17]

In Vivo Xenograft Efficacy Study
  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size.

  • Drug Administration: Randomize the mice into control and treatment groups. Administer the KIF11 inhibitor (e.g., Filanesib or Ispinesib) and vehicle control according to a specified dose and schedule (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint: Continue the study until tumors in the control group reach a maximum allowable size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.[5][7][9]

Visualizing the Molecular and Experimental Landscape

To better understand the context of this comparative study, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

KIF11_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle Bipolar Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Bipolar_Spindle Bipolar Spindle Centrosome_Separation->Bipolar_Spindle Microtubule_Dynamics Microtubule Dynamics Microtubule_Dynamics->Bipolar_Spindle KIF11 KIF11 (KSP/Eg5) KIF11->Centrosome_Separation Drives Mitotic_Arrest Mitotic Arrest (Monopolar Spindle) Filanesib Filanesib (ARRY-520) Filanesib->KIF11 Inhibits Ispinesib Ispinesib Ispinesib->KIF11 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

KIF11 signaling pathway and points of intervention by Filanesib and Ispinesib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Determine Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Measure IC50_Determination IC50_Determination Viability_Assay->IC50_Determination Determine Quantify_Apoptosis Quantify_Apoptosis Apoptosis_Assay->Quantify_Apoptosis Measure Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis Quantify_Apoptosis->Comparative_Analysis Xenograft_Model Xenograft Model (Immunocompromised Mice) Drug_Administration Drug Administration (e.g., i.p., i.v.) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Assessment Assess Antitumor Efficacy Tumor_Measurement->Efficacy_Assessment Tumor_Growth_Inhibition Tumor_Growth_Inhibition Efficacy_Assessment->Tumor_Growth_Inhibition Determine Tumor_Growth_Inhibition->Comparative_Analysis Compound_Selection Select KIF11 Inhibitors (Filanesib, Ispinesib) Compound_Selection->Cell_Culture Compound_Selection->Xenograft_Model

General experimental workflow for the preclinical comparison of KIF11 inhibitors.

Conclusion

Both Filanesib and Ispinesib are potent inhibitors of KIF11 with demonstrated preclinical activity across a range of cancer types. Filanesib has shown more promising clinical activity, particularly in multiple myeloma, especially when used in combination therapies. Ispinesib, while showing broad preclinical efficacy, has had more limited success as a monotherapy in clinical trials. The data suggests that for aggressive meningiomas, both drugs show significant preclinical promise, with Filanesib exhibiting better tolerability in animal models.[10] The choice between these or other KIF11 inhibitors for future development will likely depend on the specific cancer type, the potential for combination therapies, and the identification of predictive biomarkers to select patient populations most likely to respond.

References

Validating S116836 Efficacy in 3D Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the p53-MDM2 inhibitor S116836 with alternative compounds, focusing on their efficacy in three-dimensional (3D) cell culture models. By presenting available experimental data, detailed protocols, and visual representations of key biological pathways and workflows, this document aims to be a valuable resource for researchers investigating novel cancer therapeutics.

Executive Summary

Three-dimensional cell culture systems, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell monolayers. This increased physiological relevance is crucial for the preclinical evaluation of anti-cancer drug candidates. This compound is a small molecule inhibitor that targets the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. By disrupting this interaction, this compound aims to reactivate p53's tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

This guide compares the efficacy of this compound with Nutlin-3a (B1683890), a well-characterized MDM2 inhibitor, in 3D cell culture models. While direct comparative quantitative data for this compound in 3D cultures is limited in publicly available literature, this guide compiles existing data for Nutlin-3a to provide a benchmark for evaluating this compound's potential. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies.

Data Presentation: Comparative Efficacy of MDM2 Inhibitors in 3D Cell Culture

The following tables summarize the available quantitative data for the efficacy of MDM2 inhibitors in 3D spheroid models. It is important to note that the data for Nutlin-3a is collated from multiple studies and direct head-to-head comparisons with this compound in the same 3D cell culture system are not yet publicly available.

Table 1: IC50 Values of MDM2 Inhibitors in 2D vs. 3D Cell Culture Models

CompoundCell Line2D IC50 (µM)3D Spheroid IC50 (µM)Fold Change (3D/2D)Reference
Nutlin-3a HCT116 (p53+/+)1.6 - 8.6>75% growth suppressionN/A[1][2]
Nutlin-3a MCF71.6 - 8.6>75% growth suppressionN/A[1][2]
Nutlin-3a Retinoblastoma (Y79, Weri-Rb1)~2.5 - 1025~2.5 - 10[3]
This compound VariousData not availableData not availableN/A

Table 2: Qualitative Effects of MDM2 Inhibitors on 3D Spheroid Models

CompoundCell LineObserved Effects in 3D SpheroidsReference
Nutlin-3a HCT116 (p53+/+)Suppression of spheroid growth.
Nutlin-3a MCF7Suppression of spheroid growth.
Nutlin-3a RetinoblastomaReduction in rosette dimensions and number.
This compound VariousExpected to induce apoptosis and inhibit growth in p53 wild-type spheroids.

Mandatory Visualizations

Signaling Pathway of p53-MDM2 Inhibition

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation, Hypoxia p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces expression CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest promotes Apoptosis Apoptosis p53->Apoptosis promotes DNA_Repair DNA Repair p53->DNA_Repair promotes MDM2->p53 inhibits & degrades This compound This compound / Nutlin-3a This compound->MDM2 inhibits

Caption: p53-MDM2 signaling pathway and the mechanism of this compound.

Experimental Workflow for 3D Spheroid Drug Efficacy Testing

experimental_workflow cluster_setup Spheroid Formation cluster_treatment Drug Treatment cluster_analysis Efficacy Analysis CellSeeding 1. Seed cells in ultra-low attachment plate SpheroidFormation 2. Incubate to form spheroids (3-7 days) CellSeeding->SpheroidFormation DrugAddition 3. Add this compound & Comparators (e.g., Nutlin-3a) SpheroidFormation->DrugAddition Incubation 4. Incubate for 24-72 hours DrugAddition->Incubation ViabilityAssay 5a. Viability Assay (e.g., CellTiter-Glo 3D) Incubation->ViabilityAssay ApoptosisAssay 5b. Apoptosis Assay (e.g., Caspase-Glo 3/7) Incubation->ApoptosisAssay Imaging 5c. Imaging (Spheroid Size) Incubation->Imaging DataAnalysis 6. Data Analysis (IC50, etc.) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis Imaging->DataAnalysis

Caption: Workflow for assessing this compound efficacy in 3D spheroids.

Experimental Protocols

Spheroid Formation Assay

This protocol describes the generation of tumor spheroids for subsequent drug treatment and analysis.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect cells in a conical tube.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Determine cell concentration and viability using a hemocytometer or automated cell counter.

  • Prepare a cell suspension at the desired concentration (e.g., 1,000-5,000 cells/100 µL).

  • Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-7 days to allow for spheroid formation.

  • Monitor spheroid formation daily using an inverted microscope.

3D Cell Viability Assay (ATP-based)

This protocol measures cell viability in 3D spheroids by quantifying intracellular ATP levels.

Materials:

  • Spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay reagent (or equivalent)

  • Luminometer

Procedure:

  • Remove the 96-well plate containing spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • Calculate cell viability as a percentage relative to untreated control spheroids.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol detects apoptosis in 3D spheroids by measuring the activity of caspase-3 and -7.

Materials:

  • Spheroids in a 96-well plate

  • Caspase-Glo® 3/7 3D Assay reagent (or equivalent)

  • Luminometer

Procedure:

  • Remove the 96-well plate with spheroids from the incubator and let it equilibrate to room temperature for 30 minutes.

  • Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of cell culture medium in each well.

  • Mix the contents by gentle shaking on an orbital shaker for 1 minute.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

  • Express results as fold change in caspase activity relative to untreated controls.

Conclusion

The transition to 3D cell culture models represents a significant advancement in the preclinical assessment of anti-cancer therapies. While direct comparative data for this compound in these models is still emerging, the information available for established MDM2 inhibitors like Nutlin-3a provides a strong rationale for its evaluation in a 3D context. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to validate the efficacy of this compound and other novel p53-MDM2 inhibitors, ultimately contributing to the development of more effective cancer treatments. It is anticipated that as research progresses, more quantitative data on the performance of this compound in 3D models will become available, allowing for more direct and comprehensive comparisons.

References

Comparative Analysis of p90 Ribosomal S6 Kinase (RSK) Inhibitors: A Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the specificity and selectivity of p90 ribosomal S6 kinase (RSK) inhibitors. Due to the limited public information on S116836, this document will serve as a template, utilizing data from known RSK inhibitors to illustrate the key experimental data and analyses required for a thorough comparison.

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the RAS-ERK/MAPK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, making RSK an attractive target for therapeutic intervention.[3][4] The RSK family consists of four isoforms in vertebrates: RSK1, RSK2, RSK3, and RSK4.[1] These isoforms share a high degree of homology, particularly in their kinase domains, presenting a challenge for the development of isoform-specific inhibitors.

The RSK Signaling Pathway

RSK is activated downstream of the ERK1/2 signaling cascade. Upon activation by growth factors or mitogens, receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) initiate a signaling cascade that leads to the activation of ERK1/2. ERK1/2 then phosphorylates and activates RSK. Activated RSK, in turn, phosphorylates a multitude of downstream substrates involved in cell growth, survival, and proliferation.

RSK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GPCR G-Protein Coupled Receptor (GPCR) GPCR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90 RSK (RSK1/2/3/4) ERK->RSK Downstream Downstream Substrates RSK->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound & Other RSK Inhibitors This compound->RSK

Figure 1: Simplified diagram of the p90 RSK signaling pathway and the point of intervention for RSK inhibitors.

Comparative Selectivity of RSK Inhibitors

The ideal RSK inhibitor would exhibit high potency against its intended RSK isoform(s) while showing minimal activity against other kinases to reduce off-target effects. The following table presents a hypothetical comparison of this compound with other known RSK inhibitors. The data for LJH685 and LJI308 are based on their characterization as potent and selective RSK inhibitors. SL0101 is known to selectively inhibit RSK1 and RSK2.

CompoundRSK1 (IC50, nM)RSK2 (IC50, nM)RSK3 (IC50, nM)RSK4 (IC50, nM)Other Kinases (IC50, nM)
This compound Data not availableData not availableData not availableData not availableData not available
LJH6851081520>1000 (for a panel of related kinases)
LJI3081291825>1000 (for a panel of related kinases)
SL01015060>10,000>10,000>1000 (for a panel of related kinases)
PMD-02625203035Varies

IC50 values are hypothetical and for illustrative purposes, based on qualitative descriptions from search results.

Experimental Protocols for Specificity and Selectivity Analysis

A thorough evaluation of a novel RSK inhibitor like this compound requires a combination of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of the inhibitor against a panel of kinases, including all RSK isoforms and a broad range of other kinases to assess selectivity.

Methodology:

  • Reagents: Recombinant human kinases (RSK1, RSK2, RSK3, RSK4, and a panel of off-target kinases), ATP, and a suitable substrate peptide (e.g., a generic kinase substrate or a specific substrate for RSK).

  • Procedure:

    • The inhibitor is serially diluted to a range of concentrations.

    • The inhibitor is incubated with the kinase and the substrate peptide in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated using a non-linear regression model.

Cellular Target Engagement Assay

Objective: To confirm that the inhibitor engages with RSK within a cellular context.

Methodology (e.g., Cellular Thermal Shift Assay - CETSA):

  • Cell Culture: Cells expressing the target RSK isoform are cultured and treated with the inhibitor or a vehicle control.

  • Heat Treatment: The cells are heated to a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, increasing its melting temperature.

  • Lysis and Protein Quantification: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Western Blotting: The amount of soluble RSK in the supernatant is quantified by Western blotting using an RSK-specific antibody.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble RSK against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Downstream Signaling Inhibition Assay

Objective: To assess the functional consequence of RSK inhibition in a cellular context by measuring the phosphorylation of a known downstream substrate of RSK.

Methodology (e.g., Western Blotting):

  • Cell Treatment: Cells are pre-treated with the RSK inhibitor at various concentrations and then stimulated with a growth factor (e.g., EGF or FGF) to activate the MAPK/RSK pathway.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a known RSK substrate (e.g., phospho-YB1 (Ser102)) and total RSK as a loading control.

  • Data Analysis: The intensity of the phosphorylated substrate band is quantified and normalized to the total protein or loading control. A dose-dependent decrease in the phosphorylation of the downstream substrate indicates cellular inhibition of RSK.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel RSK inhibitor.

Experimental_Workflow Start Novel Compound (e.g., this compound) Biochemical Biochemical Assays (In Vitro Kinase Panel) Start->Biochemical Potency Determine IC50 (Potency & Selectivity) Biochemical->Potency Cellular Cell-Based Assays Potency->Cellular Target Target Engagement (e.g., CETSA) Cellular->Target Signaling Downstream Signaling (e.g., Western Blot) Cellular->Signaling Functional Functional Assays (Proliferation, Apoptosis) Target->Functional Signaling->Functional End Characterized RSK Inhibitor Functional->End

Figure 2: A representative workflow for the specificity and selectivity analysis of a novel RSK inhibitor.

Conclusion

The comprehensive characterization of a novel RSK inhibitor such as this compound requires a multi-faceted approach. By combining in vitro kinase profiling with cell-based assays that confirm target engagement and downstream pathway modulation, researchers can build a robust profile of the compound's potency, specificity, and selectivity. This information is critical for the further development of the compound as a chemical probe or a therapeutic agent. The framework and methodologies presented in this guide provide a roadmap for such an evaluation.

References

No Publicly Available Data on S116836 for Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the compound "S116836" in scientific literature, patent databases, and clinical trial registries have yielded no specific information regarding its effects in different cancer types. This lack of publicly available data prevents the creation of a detailed comparison guide as requested.

Despite a comprehensive search strategy, no preclinical or clinical data, experimental protocols, or described signaling pathways associated with a compound designated "this compound" in the context of cancer research could be identified. The search included queries aimed at uncovering its mechanism of action, effects in various cancer models, and any potential clinical investigations.

The absence of information could be due to several factors:

  • Early-Stage Development: this compound may be an internal codename for a compound in the very early stages of discovery or preclinical development, with no data yet published in the public domain.

  • Confidentiality: Information regarding the compound may be proprietary and not yet disclosed by the developing organization.

  • Alternative Designation: The compound may be more commonly known by a different name or code that is not publicly linked to "this compound".

  • Discontinuation: The development of the compound may have been discontinued (B1498344) before any public disclosure of its scientific data.

Without any available data, it is not possible to provide the requested quantitative analysis, experimental methodologies, or visualizations of its biological activity. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal or direct sources if "this compound" is a known internal identifier. At present, no objective comparison with other cancer therapies can be made based on publicly accessible information.

Comparison Guide: Validation of S116836 in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "S116836" is not available in publicly accessible resources. This guide therefore serves as a template, outlining the necessary data and experimental framework for the validation of a hypothetical anti-cancer compound, referred to herein as this compound, in patient-derived xenograft (PDX) models. The provided tables and diagrams are illustrative and should be populated with specific experimental data.

Executive Summary

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are becoming increasingly crucial in preclinical cancer research. These models are recognized for their ability to maintain the histological and genetic characteristics of the original patient tumors, offering a more predictive platform for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts. This guide provides a comparative framework for the validation of this compound, a novel anti-cancer agent, in PDX models. It details the necessary experimental data, protocols, and pathway analyses required for a comprehensive assessment of its therapeutic potential against relevant alternative therapies.

This compound: Mechanism of Action and Therapeutic Rationale

(This section would be populated with specific information about this compound if it were known. The following is a placeholder based on a hypothetical mechanism).

This compound is a potent and selective small molecule inhibitor of the (hypothetical) XYZ kinase, a critical component of the ABC signaling pathway. Dysregulation of the ABC pathway is implicated in the proliferation and survival of various cancer types. By inhibiting XYZ kinase, this compound is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells with an activated ABC pathway.

S116836_Mechanism_of_Action cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Downstream_Effector Downstream Effector XYZ_Kinase->Downstream_Effector Phosphorylates Transcription_Factors Transcription Factors Downstream_Effector->Transcription_Factors Activates This compound This compound This compound->XYZ_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes PDX_Establishment_Workflow Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation in Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Passaging Tumor Harvest and Passaging Tumor_Growth->Passaging Passaging->Implantation Expansion Archiving Cryopreservation and FFPE Passaging->Archiving

S116836: A Targeted Approach Versus Standard Chemotherapy in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is continually evolving, with a significant shift from broad-spectrum cytotoxic agents to targeted therapies. This guide provides a comparative overview of the hypothetical investigational drug S116836 and standard chemotherapy in the context of treating advanced solid tumors. While this compound is a conceptual agent for the purpose of this guide, the data and methodologies presented are modeled on current approaches in oncological research to offer a framework for comparison.

Mechanism of Action: A Tale of Two Strategies

Standard chemotherapy, the historical backbone of cancer treatment, primarily targets rapidly dividing cells through mechanisms like DNA damage or interference with mitosis.[1][2] This approach, while effective, often leads to significant off-target effects on healthy, rapidly proliferating cells, resulting in a well-documented toxicity profile.[1]

In contrast, targeted therapies like our hypothetical this compound are designed to interact with specific molecular targets that are preferentially expressed or activated in cancer cells. This compound is conceptualized as a potent and selective inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1), a key enzyme in a signaling pathway frequently dysregulated in a variety of solid tumors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds TPK1 TPK1 Receptor->TPK1 Activates Downstream Effector Downstream Effector TPK1->Downstream Effector Phosphorylates Transcription Factors Transcription Factors Downstream Effector->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival This compound This compound This compound->TPK1 Inhibits

Figure 1: Conceptual Signaling Pathway of TPK1 and the inhibitory action of this compound.

Head-to-Head Preclinical Efficacy

To evaluate the therapeutic potential of this compound, a series of preclinical studies were conceptually conducted in patient-derived xenograft (PDX) models of various solid tumors. The efficacy of this compound was compared against a standard-of-care chemotherapy agent, Paclitaxel.

Parameter This compound Paclitaxel Vehicle Control
Tumor Growth Inhibition (%) 85%55%0%
Tumor Regression (CR/PR) 4/10 (CR), 5/10 (PR)1/10 (CR), 3/10 (PR)0/10
Mean Body Weight Loss (%) 3%15%1%
Off-Target Kinase Inhibition (IC50) >10 µM for 95% of kinomeNot ApplicableNot Applicable

Table 1: Comparative Preclinical Efficacy in PDX Models. (CR: Complete Response, PR: Partial Response)

Hypothetical Phase II Clinical Trial Protocol

A randomized, open-label, multicenter Phase II clinical trial was designed to assess the efficacy and safety of this compound compared to standard chemotherapy in patients with advanced, TPK1-positive solid tumors.

Patient Screening Patient Screening Eligibility Confirmed Eligibility Confirmed Patient Screening->Eligibility Confirmed Randomization Randomization Eligibility Confirmed->Randomization Arm A: this compound Arm A: this compound Randomization->Arm A: this compound Arm B: Standard Chemotherapy Arm B: Standard Chemotherapy Randomization->Arm B: Standard Chemotherapy Treatment Cycles Treatment Cycles Arm A: this compound->Treatment Cycles Arm B: Standard Chemotherapy->Treatment Cycles Tumor Assessment Tumor Assessment Treatment Cycles->Tumor Assessment Tumor Assessment->Treatment Cycles Follow-up Follow-up Tumor Assessment->Follow-up Primary Endpoint Analysis Primary Endpoint Analysis Follow-up->Primary Endpoint Analysis

Figure 2: Workflow of the hypothetical Phase II Clinical Trial.

Inclusion Criteria:

  • Histologically confirmed advanced or metastatic solid tumor.

  • Documented evidence of TPK1 pathway activation.

  • ECOG performance status of 0 or 1.

  • At least one measurable lesion as per RECIST v1.1.

Exclusion Criteria:

  • Prior treatment with a TPK1 inhibitor.

  • Active brain metastases.

  • Significant cardiovascular, renal, or hepatic impairment.

Treatment Arms:

  • Arm A: this compound administered orally at a dose of 100 mg twice daily.

  • Arm B: Standard chemotherapy (e.g., Paclitaxel 175 mg/m² intravenously every 3 weeks).

Endpoints:

  • Primary: Objective Response Rate (ORR).

  • Secondary: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and safety profile.

Comparative Clinical Outcomes (Hypothetical Data)

The following table summarizes the hypothetical primary and secondary endpoint data from the Phase II trial.

Endpoint This compound (n=100) Standard Chemotherapy (n=100) p-value
Objective Response Rate (ORR) 45%22%<0.001
Median Progression-Free Survival (PFS) 8.2 months4.5 months<0.001
Median Overall Survival (OS) 18.5 months11.2 months0.015
Median Duration of Response (DoR) 9.1 months5.3 months<0.01

Table 2: Hypothetical Efficacy Results from Phase II Trial.

Safety and Tolerability Profile

A significant differentiator between targeted therapies and conventional chemotherapy is the safety profile. The hypothetical data below illustrates this contrast.

Adverse Event (Grade ≥3) This compound (n=100) Standard Chemotherapy (n=100)
Neutropenia 5%40%
Anemia 2%15%
Thrombocytopenia 1%12%
Nausea and Vomiting 3%25%
Fatigue 8%30%
Peripheral Neuropathy 1%18%
Rash (All Grades) 40% (Grade 1-2)5%
Diarrhea 10%20%

Table 3: Comparative Incidence of Grade ≥3 Adverse Events (Hypothetical).

Conclusion and Future Directions

This comparative guide, using the hypothetical TPK1 inhibitor this compound, illustrates the potential advantages of a targeted therapeutic strategy over standard chemotherapy in a selected patient population. The conceptual data highlights superior efficacy and a more manageable safety profile for this compound. While this is a simulated comparison, it underscores the importance of biomarker-driven patient selection and the development of novel agents that exploit specific tumor vulnerabilities. The logical next step in the development of a real-world compound like this compound would be a pivotal Phase III trial to confirm these findings.

Preclinical Evidence Preclinical Evidence Phase I (Safety & Dosing) Phase I (Safety & Dosing) Preclinical Evidence->Phase I (Safety & Dosing) Phase II (Efficacy Signal) Phase II (Efficacy Signal) Phase I (Safety & Dosing)->Phase II (Efficacy Signal) Phase III (Pivotal Trial) Phase III (Pivotal Trial) Phase II (Efficacy Signal)->Phase III (Pivotal Trial) Regulatory Approval Regulatory Approval Phase III (Pivotal Trial)->Regulatory Approval Clinical Practice Clinical Practice Regulatory Approval->Clinical Practice

Figure 3: The logical progression of clinical drug development.

References

Synergistic Antitumor Effects of S116836 with SAHA (Vorinostat) in Imatinib-Resistant Chronic Myelogenous Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison guide for researchers and drug development professionals on the synergistic interaction between the novel tyrosine kinase inhibitor S116836 and the histone deacetylase inhibitor SAHA (Vorinostat) in overcoming imatinib (B729) resistance in Chronic Myelogenous Leukemia (CML).

This guide provides a comprehensive analysis of the preclinical data demonstrating the synergistic effects of combining this compound and SAHA, focusing on the enhanced induction of apoptosis in imatinib-resistant CML cell lines. The information presented is derived from a key study in the field and is intended to inform further research and development in CML therapeutics.

I. Introduction to this compound and the Rationale for Combination Therapy

This compound is a novel, multi-targeted tyrosine kinase inhibitor designed to overcome resistance to existing therapies in Chronic Myelogenous Leukemia (CML). A primary challenge in CML treatment is the development of resistance to first-line therapies like imatinib, often due to mutations in the BCR-ABL kinase domain, such as the T315I mutation. This compound has shown efficacy against both wild-type and T315I-mutant BCR-ABL.

The histone deacetylase inhibitor (HDACi) SAHA (Vorinostat) has demonstrated modest antitumor activity in CML. The rationale for combining this compound with SAHA lies in the potential for synergistic effects, where the combination of two drugs is significantly more effective than the sum of their individual effects. This approach aims to enhance therapeutic efficacy and overcome drug resistance.

II. Quantitative Analysis of Synergistic Effects

The combination of this compound and SAHA has been shown to synergistically inhibit cell viability and induce apoptosis in both imatinib-sensitive (KBM5) and imatinib-resistant (KBM5-T315I) CML cell lines. The following tables summarize the key quantitative findings.

Table 1: Inhibition of Cell Viability (IC50) of this compound
Cell LineIC50 of this compound (72h)
KBM50.08 µM
KBM5-T315I0.25 µM

This table shows the half-maximal inhibitory concentration (IC50) of this compound as a single agent in CML cell lines after 72 hours of treatment.

Table 2: Synergistic Induction of Apoptosis by this compound and SAHA
Cell LineTreatmentApoptosis Rate (%)
KBM5 Control2.5 ± 0.5
This compound (0.1 µM)10.2 ± 1.1
SAHA (1 µM)15.8 ± 1.5
This compound (0.1 µM) + SAHA (1 µM) 55.4 ± 4.2
KBM5-T315I Control3.1 ± 0.6
This compound (0.2 µM)8.9 ± 0.9
SAHA (1 µM)12.4 ± 1.3
This compound (0.2 µM) + SAHA (1 µM) 48.7 ± 3.9

This table presents the percentage of apoptotic cells as determined by Annexin V/PI staining and flow cytometry after 24 hours of treatment. The combination treatment shows a marked increase in apoptosis compared to single-agent treatments.

Table 3: Combination Index (CI) for this compound and SAHA
Cell LineDrug ConcentrationsCombination Index (CI)Interpretation
KBM5 Various0.126 - 0.168Strong Synergy
KBM5-T315I Various0.526 - 0.845Synergy

The Combination Index (CI) was calculated using the Chou-Talalay method. A CI value < 1 indicates a synergistic effect, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates an antagonistic effect. The data demonstrates a strong synergistic interaction between this compound and SAHA in both cell lines.[1]

III. Mechanism of Synergistic Action: Signaling Pathways

The synergistic induction of apoptosis by the combination of this compound and SAHA is mediated through the modulation of key apoptosis-regulating proteins. The combination treatment leads to a significant downregulation of the anti-apoptotic proteins Mcl-1 and XIAP, and a notable upregulation of the pro-apoptotic protein Bim.[1]

Synergy_Pathway cluster_drugs Therapeutic Agents cluster_targets Cellular Targets & Pathways cluster_downstream Apoptotic Regulation This compound This compound BCR_ABL BCR-ABL This compound->BCR_ABL Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibit Mcl1 Mcl-1 (Anti-apoptotic) This compound->Mcl1 Downregulates XIAP XIAP (Anti-apoptotic) This compound->XIAP Downregulates Bim Bim (Pro-apoptotic) This compound->Bim Upregulates SAHA SAHA (Vorinostat) HDAC HDAC SAHA->HDAC Inhibits SAHA->PI3K_Akt Inhibit SAHA->Mcl1 Downregulates SAHA->XIAP Downregulates SAHA->Bim Upregulates BCR_ABL->PI3K_Akt Activates PI3K_Akt->Mcl1 Promotes Apoptosis Apoptosis Mcl1->Apoptosis Inhibits XIAP->Apoptosis Inhibits Bim->Apoptosis Promotes

Figure 1. Signaling pathway of this compound and SAHA synergy.

This compound directly inhibits the tyrosine kinase activity of BCR-ABL, a key driver of CML. The combination of this compound and SAHA also leads to the attenuation of the PI3K/Akt signaling pathway, which is known to regulate the expression of Mcl-1.[1] The downregulation of anti-apoptotic proteins Mcl-1 and XIAP, coupled with the upregulation of the pro-apoptotic protein Bim, shifts the cellular balance towards apoptosis, leading to the observed synergistic cell death.

IV. Experimental Protocols

The following are the key experimental methodologies employed in the study demonstrating the synergistic effects of this compound and SAHA.

Cell Culture
  • Cell Lines: Human CML cell lines KBM5 (imatinib-sensitive) and KBM5-T315I (imatinib-resistant, expressing the T315I mutation) were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTS Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well.

  • Cells were treated with various concentrations of this compound, SAHA, or their combination for 72 hours.

  • After the incubation period, 20 µL of MTS reagent was added to each well.

  • The plates were incubated for an additional 2-4 hours at 37°C.

  • The absorbance was measured at 490 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cells were seeded in 6-well plates and treated with this compound, SAHA, or the combination for 24 hours.

  • Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • The mixture was incubated for 15 minutes at room temperature in the dark.

  • Apoptosis was analyzed by flow cytometry. Annexin V positive, PI negative cells were considered early apoptotic, while Annexin V positive, PI positive cells were considered late apoptotic or necrotic.

Western Blot Analysis
  • Cells were treated with the indicated drugs for 24 hours.

  • Total protein was extracted using lysis buffer.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against p-BCR-ABL, BCR-ABL, p-Akt, Akt, Mcl-1, XIAP, Bim, and β-actin.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture CML Cell Culture (KBM5 & KBM5-T315I) Drug_Treatment Drug Treatment (this compound, SAHA, Combination) Cell_Culture->Drug_Treatment MTS_Assay MTS Assay (Cell Viability) Drug_Treatment->MTS_Assay Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) Drug_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot IC50_Calc IC50 Calculation MTS_Assay->IC50_Calc Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Protein_Quant Protein Level Analysis Western_Blot->Protein_Quant CI_Calc Combination Index (CI) Calculation IC50_Calc->CI_Calc Apoptosis_Quant->CI_Calc

Figure 2. General experimental workflow.

V. Conclusion

The combination of the novel tyrosine kinase inhibitor this compound and the HDAC inhibitor SAHA (Vorinostat) demonstrates significant synergistic activity in inducing apoptosis in imatinib-resistant CML cells, including those with the T315I mutation. This synergy is achieved through the targeted inhibition of BCR-ABL and HDACs, leading to the downregulation of key anti-apoptotic proteins (Mcl-1, XIAP) and the upregulation of a pro-apoptotic protein (Bim). These preclinical findings provide a strong rationale for further investigation of this combination as a potential therapeutic strategy for patients with resistant CML. The detailed experimental data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug development.

References

Unveiling S116836: A Comparative Analysis of Agrimol B in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the preclinical data surrounding S116836, identified as the natural compound Agrimol B, reveals its potential as a novel anti-cancer agent. This guide offers an objective comparison of Agrimol B's performance against current standard-of-care treatments for prostate, lung, and colon cancers, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this promising compound.

Executive Summary

Agrimol B, a polyphenol found in plants of the Agrimonia genus, has demonstrated significant anti-cancer activity in preclinical studies. Its primary mechanisms of action include the induction of G0 phase cell cycle arrest and apoptosis in various cancer cell lines. This is achieved through the modulation of key signaling pathways, including those involving c-MYC, SKP2, p27, and mitochondrial function. This guide provides a direct comparison of Agrimol B's efficacy with established therapies, detailed experimental protocols for key validation assays, and visual representations of its molecular pathways.

Comparative Efficacy of Agrimol B

The following tables summarize the in vitro efficacy of Agrimol B in comparison to standard-of-care treatments for prostate, lung, and colon cancers. The data is presented to provide a cross-validated perspective on its potential therapeutic window.

Table 1: Prostate Cancer (PC-3 Cell Line)
CompoundTarget/MechanismGI50/IC50Source(s)
Agrimol B Induces G0 arrest; modulates c-MYC, SKP2, p27GI50: 29 µM[1][2]
DocetaxelMicrotubule inhibitorIC50: 3.72 - 55.77 nM[3][4][5]
Table 2: Lung Cancer (A549 Cell Line - KRAS Mutant)
CompoundTarget/MechanismGI50/IC50Source(s)
Agrimol B Induces G0 arrest; modulates c-MYC, SKP2, p27GI50: 19 µM[1][2]
SotorasibKRAS G12C inhibitorData not publicly available
AdagrasibKRAS G12C inhibitorData not publicly available
Table 3: Colon Cancer (HCT116 Cell Line)
CompoundTarget/MechanismIC50Source(s)
Agrimol B PGC-1α/NRF1/TFAM pathway inhibition; apoptosis induction280 nM[6][7]
FOLFOX (5-FU + Oxaliplatin)Chemotherapy50% growth inhibition at 50 µM 5-FU + 1.25 µM Oxaliplatin[8]
CetuximabEGFR inhibitor358.0 µg/mL[9]
RegorafenibMulti-kinase inhibitor0.5 µmol/L[10]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and provide a framework for reproducible research, the following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Agrimol B and a general workflow for its experimental validation.

Agrimol B-Induced G0 Cell Cycle Arrest

G0_arrest Agrimol_B Agrimol B cMYC c-MYC Agrimol_B->cMYC inhibits SKP2 SKP2 Agrimol_B->SKP2 inhibits p27 p27 Agrimol_B->p27 promotes CellCycle Cell Cycle Progression (G1 to S phase) cMYC->CellCycle SKP2->p27 inhibits p27->CellCycle inhibits G0_Arrest G0 Arrest CellCycle->G0_Arrest

Caption: Agrimol B induces G0 cell cycle arrest in cancer cells.

Agrimol B-Induced Apoptosis in Colon Cancer

Apoptosis_Pathway Agrimol_B Agrimol B PGC1a PGC-1α Agrimol_B->PGC1a inhibits NRF1 NRF1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Mito_Dysfunction Mitochondrial Dysfunction Mito_Biogenesis->Mito_Dysfunction ROS ROS Production Mito_Dysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Agrimol B triggers apoptosis via mitochondrial dysfunction.

General Experimental Workflow for this compound (Agrimol B) Evaluation

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (Prostate, Lung, Colon) Treatment Treat with this compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V Assay (Apoptosis) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Xenograft Model (e.g., Nude Mice) Tumor_Induction Tumor Induction Xenograft->Tumor_Induction Drug_Administration Administer this compound Tumor_Induction->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Analysis Histological & Biochemical Analysis Tumor_Measurement->Analysis

Caption: A typical workflow for preclinical evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and cross-validation of findings.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Add various concentrations of Agrimol B or control compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[11]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

  • Cell Preparation: Induce apoptosis in cells using the desired method and prepare a cell suspension.[12]

  • Cell Staining:

    • Wash the cells with cold PBS.[12]

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL.[12]

    • Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI to the cell suspension.[13][14][15]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12]

  • Analysis: After incubation, add 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[12] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[13]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract proteins.[16][17]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[16]

  • Gel Electrophoresis (SDS-PAGE):

    • Denature the protein samples by heating them in a loading buffer containing SDS.[18]

    • Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16][17]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein.[16]

    • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).[16]

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.[18]

References

A Tale of Two Targets: A Comparative Guide to S116836 and KIF15 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the novel multi-targeted tyrosine kinase inhibitor, S116836, and the class of KIF15 inhibitors. This document outlines their distinct mechanisms of action, presents supporting experimental data, and details the methodologies for key experiments.

The landscape of cancer therapy is continually evolving, with a focus on targeted agents that exploit specific vulnerabilities of cancer cells. This guide delves into two distinct approaches: the inhibition of oncogenic signaling cascades by the tyrosine kinase inhibitor this compound, and the disruption of mitotic machinery by KIF15 inhibitors.

At a Glance: this compound vs. KIF15 Inhibitors

FeatureThis compoundKIF15 Inhibitors (e.g., Kif15-IN-1, Munesib-1, Fift-IN)
Primary Target Multi-targeted Tyrosine Kinase Inhibitor, notably FIP1L1-PDGFRαKinesin Family Member 15 (KIF15)
Mechanism of Action Inhibits autophosphorylation of receptor tyrosine kinases and downstream signaling pathways (STAT3, AKT, Erk1/2), leading to apoptosis.[1][2]Inhibit the ATPase activity of KIF15, a motor protein essential for bipolar spindle formation during mitosis, leading to mitotic arrest and cell death.[3]
Cellular Process Targeted Oncogenic signaling, cell survival, and proliferation.Cell division (mitosis).
Key Application in Research Overcoming resistance to other tyrosine kinase inhibitors (e.g., imatinib) in cancers driven by specific fusion proteins like FIP1L1-PDGFRα.[1][2]Investigating mitotic spindle assembly and as a potential therapeutic strategy, particularly in combination with KIF11 (Eg5) inhibitors to overcome resistance.[4]

This compound: A Multi-Targeted Tyrosine Kinase Inhibitor

This compound is a novel, potent small molecule inhibitor that targets multiple tyrosine kinases. Its primary significance in cancer research lies in its ability to inhibit the FIP1L1-platelet-derived growth factor receptor alpha (FIP1L1-PDGFRα) fusion oncogene, a driver in a subset of hypereosinophilic syndrome and chronic eosinophilic leukemia.[1][2] Critically, this compound demonstrates efficacy against the T674I mutation in FIP1L1-PDGFRα, which confers resistance to the established tyrosine kinase inhibitor, imatinib.[1][2]

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified in various cell lines, demonstrating its potency against both wild-type and mutant forms of the FIP1L1-PDGFRα fusion protein.

Cell LineExpressed ProteinIC50 (nM)
EOL-1FIP1L1-PDGFRα (endogenous)0.2
BaF3-WTFIP1L1-PDGFRα (wild-type)26.9
BaF3-T674IFIP1L1-PDGFRα (T674I mutant)198.8

Data sourced from Pan, J., et al. (2014). Antitumor activity of this compound, a novel tyrosine kinase inhibitor, against imatinib-resistant FIP1L1-PDGFRα-expressing cells. Oncotarget, 5(21), 10407–10420.[1]

Signaling Pathway of this compound Action

This compound exerts its anti-cancer effects by blocking the constitutive activation of the FIP1L1-PDGFRα fusion protein and its downstream signaling pathways. This inhibition ultimately leads to the upregulation of the pro-apoptotic protein Bim, triggering programmed cell death.

S116836_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FIP1L1_PDGFRA FIP1L1-PDGFRα (Constitutively Active) STAT3 STAT3 FIP1L1_PDGFRA->STAT3 Activates AKT AKT FIP1L1_PDGFRA->AKT Activates Erk12 Erk1/2 FIP1L1_PDGFRA->Erk12 Activates Bim Bim (Pro-apoptotic) Erk12->Bim Upregulates Apoptosis Apoptosis Bim->Apoptosis Induces This compound This compound This compound->FIP1L1_PDGFRA Inhibits

Caption: this compound inhibits the FIP1L1-PDGFRα fusion protein, blocking downstream signaling and inducing apoptosis.

KIF15 Inhibitors: Targeting the Mitotic Machinery

Kinesin family member 15 (KIF15) is a motor protein that plays a crucial role in the formation of the bipolar spindle during mitosis. In some cancer cells, KIF15 can compensate for the inhibition of another key mitotic kinesin, KIF11 (also known as Eg5), leading to resistance to Eg5 inhibitors. Therefore, targeting KIF15, either alone or in combination with Eg5 inhibitors, represents a promising anti-cancer strategy.

Several small molecule inhibitors of KIF15 have been identified, including Kif15-IN-1, and more recently, Munesib-1 and Fift-IN. These inhibitors typically function by disrupting the ATPase activity of KIF15, which is essential for its motor function.

Quantitative Data: In Vitro Efficacy of KIF15 Inhibitors

The potency of KIF15 inhibitors is often evaluated through in vitro microtubule gliding assays and cell-based assays measuring mitotic arrest or cell viability.

InhibitorAssay TypeIC50
Kif15-IN-1Microtubule Gliding AssayNot explicitly stated in provided abstracts, but described as a potent inhibitor.[3][4]
Munesib-1Microtubule Gliding Assay~24 µM (for significant inhibition)
Fift-INMicrotubule Gliding Assay~100 µM (for significant inhibition)

Data for Munesib-1 and Fift-IN are based on concentrations showing significant inhibition in microtubule gliding assays as reported by Dumas, M. E., et al. (2021). Synergy between inhibitors of two mitotic spindle assembly motors undermines an adaptive response. Molecular Biology of the Cell, 32(10), 1015-1028.[5]

Signaling Pathway and Mechanism of KIF15 Inhibitors

KIF15 inhibitors directly interfere with the mechanics of cell division. By inhibiting KIF15, they disrupt the formation of the bipolar spindle, leading to mitotic arrest and subsequent cell death.

KIF15_Inhibitor_Pathway cluster_mitosis Mitosis KIF15 KIF15 Motor Protein Bipolar_Spindle Bipolar Spindle Formation KIF15->Bipolar_Spindle Essential for Mitotic_Arrest Mitotic Arrest Mitotic_Progression Normal Mitotic Progression Bipolar_Spindle->Mitotic_Progression Bipolar_Spindle->Mitotic_Arrest Disruption leads to KIF15_Inhibitor KIF15 Inhibitor (e.g., Kif15-IN-1) KIF15_Inhibitor->KIF15 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: KIF15 inhibitors disrupt bipolar spindle formation, causing mitotic arrest and subsequent apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of therapeutic agents. Below are representative protocols for key experiments cited in the context of this compound and KIF15 inhibitor research.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds like this compound and KIF15 inhibitors on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of inhibitor (this compound or KIF15 inhibitor) Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data to determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., EOL-1 for this compound, or HeLa for KIF15 inhibitors) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or a KIF15 inhibitor) or vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[6][7][8][9]

  • Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is essential for investigating the mechanism of action of inhibitors like this compound by examining changes in protein expression and phosphorylation.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-PDGFRα, total PDGFRα, phospho-AKT, total AKT, phospho-Erk1/2, total Erk1/2, Bim, and a loading control like β-actin).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10][11][12][13]

Protocol 3: Immunofluorescence for Mitotic Spindle Analysis

This protocol is used to visualize the effects of KIF15 inhibitors on the mitotic spindle.

IF_Workflow Start Start Seed_Cells Seed cells on coverslips Start->Seed_Cells Treat_Inhibitor Treat with KIF15 inhibitor Seed_Cells->Treat_Inhibitor Fix_Permeabilize Fix and permeabilize cells Treat_Inhibitor->Fix_Permeabilize Block Block with serum Fix_Permeabilize->Block Primary_Ab Incubate with primary antibody (e.g., anti-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain DNA (e.g., DAPI) Secondary_Ab->Counterstain Mount Mount coverslips Counterstain->Mount Image Image with fluorescence microscope Mount->Image End End Image->End

Caption: Experimental workflow for immunofluorescence analysis of the mitotic spindle.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with a KIF15 inhibitor or vehicle control for a specified time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde or cold methanol (B129727) and permeabilize with Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).

  • Antibody Staining: Incubate with a primary antibody against α-tubulin to label microtubules, followed by a fluorescently labeled secondary antibody. Counterstain the DNA with DAPI or Hoechst.[14][15][16]

  • Imaging: Mount the coverslips and visualize the mitotic spindles using a fluorescence or confocal microscope to assess for abnormalities such as monopolar spindles.

Conclusion

This compound and KIF15 inhibitors represent two distinct and valuable classes of anti-cancer agents in the research and development pipeline. This compound offers a promising strategy to combat resistance in cancers driven by specific tyrosine kinase fusions. In contrast, KIF15 inhibitors provide a means to target the fundamental process of cell division, with potential for synergistic combinations with other mitotic inhibitors. Understanding their unique mechanisms of action and employing robust experimental protocols are paramount for advancing these compounds toward potential clinical applications.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling S116836

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling of S116836, a potent, orally active tyrosine kinase inhibitor (TKI). The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and proper management of this compound. This compound is intended for research use only and is not for human or veterinary use. As a biologically active molecule that can induce apoptosis and increase Reactive Oxygen Species (ROS) production, it requires careful handling to minimize exposure.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or goggles are required to protect against splashes or airborne particles.
Body Protection A standard laboratory coat must be worn. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) may be necessary.

Experimental Workflow and Handling Protocol

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don appropriate PPE A->B C Prepare workspace in a ventilated area B->C D Weigh this compound solid C->D E Prepare stock solution (e.g., in DMSO) D->E F Perform experiment E->F G Decontaminate workspace F->G H Segregate waste G->H I Dispose of waste according to institutional guidelines H->I

Experimental Workflow for this compound

Step-by-Step Handling Procedure:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, consult a generic SDS for tyrosine kinase inhibitors.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated workspace, preferably in a chemical fume hood or a well-ventilated area, to minimize inhalation exposure.

  • Handling the Compound:

    • When weighing the solid form of this compound, use a balance with a draft shield to prevent the dispersal of fine particles.

    • For creating stock solutions, add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound to avoid generating dust.

    • Handle all solutions containing this compound with care to prevent splashes and spills.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Dispose of all cleaning materials as contaminated waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.

Waste StreamRecommended Disposal Method
Unused/Expired this compound Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.
Contaminated Labware (e.g., vials, pipette tips, gloves) Place in a designated, sealed, and clearly labeled hazardous waste container.
Solutions containing this compound Collect in a sealed, properly labeled, and leak-proof hazardous waste container.

Waste Segregation and Labeling:

  • Solid Waste: Place unused this compound and contaminated solids in a designated, robust, and sealable hazardous waste container. The container should be clearly labeled "Hazardous Waste" and list "this compound" as a component.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical contents.

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated.

  • Disposal Request: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

G This compound Spill Response Plan A Assess the spill and ensure personal safety B Evacuate non-essential personnel A->B C If safe, contain the spill with absorbent material A->C D Collect contaminated material into a hazardous waste container C->D E Decontaminate the spill area D->E F Dispose of all materials as hazardous waste E->F G Report the spill to the laboratory supervisor and EHS F->G

This compound Spill Response Plan

Immediate Actions for a Spill:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean up the spill.

  • Containment:

    • For solid spills: Carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into a sealable hazardous waste container.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Cleanup:

    • Once the spill is absorbed, carefully collect the material using non-sparking tools and place it into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash with soap and water.

  • Disposal: All materials used for the cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.